molecular formula C10H5ClN2O2 B15067700 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one

7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one

Cat. No.: B15067700
M. Wt: 220.61 g/mol
InChI Key: TZYARMUOZCABSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one is a synthetic chlorinated heterocyclic compound intended for research and development purposes. This fused isoxazoloquinoline scaffold is of significant interest in medicinal chemistry due to its structural similarity to privileged heterocyclic cores known for diverse biological activities . Related quinazolinone and quinoline derivatives have been extensively investigated and shown to possess a broad spectrum of pharmacological properties, including serving as potent anti-inflammatory and analgesic agents by targeting cyclooxygenase (COX) enzymes , antimicrobial agents against strains such as Staphylococcus aureus and Klebsiella pneumonia , and acting as fluorescent chemosensors for the selective detection of metal ions like Zn²⁺ . The presence of the chloro substituent and the fused isoxazoloquinoline system in this compound suggests potential for unique reactivity and binding affinity, making it a valuable building block for developing novel biochemical probes or lead compounds in drug discovery. Applications: This product is designed for use in various research applications, which may include pharmaceutical development, chemical biology studies, and as a key intermediate in organic synthesis. Notice: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

Molecular Formula

C10H5ClN2O2

Molecular Weight

220.61 g/mol

IUPAC Name

7-chloro-1H-[1,2]oxazolo[4,3-c]quinolin-3-one

InChI

InChI=1S/C10H5ClN2O2/c11-5-1-2-6-8(3-5)12-4-7-9(6)13-15-10(7)14/h1-4,13H

InChI Key

TZYARMUOZCABSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CN=C2C=C1Cl)C(=O)ON3

Origin of Product

United States

Foundational & Exploratory

Structural Elucidation of Isoxazolo[4,3-c]quinoline Derivatives: A Technical Guide to X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological and Structural Imperative

Isoxazolo[4,3-c]quinolines represent a privileged class of fused tricyclic heterocycles with profound implications in medicinal chemistry, exhibiting potent anti-inflammatory, antiproliferative, and antimicrobial activities. However, the development of these compounds into viable clinical candidates is frequently bottlenecked by structural ambiguity.

The Causality of Crystallographic Need: Synthesizing these derivatives—often achieved via cascade reactions such as Sonogashira coupling followed by intramolecular cyclization ([1])—carries a high risk of generating unintended regioisomers (e.g., the [4,5-c] variant). Because the fused carbon junctions of the tricyclic core lack attached protons, standard 1D and 2D NMR techniques (like HMBC or NOESY) can yield ambiguous connectivity data.

Single-crystal X-ray diffraction (SCXRD) is the only unequivocal analytical method to establish the exact 3D connectivity, absolute configuration of chiral substituents, and solid-state packing. This atomic-resolution data is an absolute prerequisite for Structure-Based Drug Design (SBDD), allowing medicinal chemists to map precise hydrogen-bonding vectors and optimize target affinity ([2]).

Experimental Methodology: Crystal Engineering

In my experience overseeing structural biology pipelines, the primary failure point in characterizing flat, highly conjugated heterocyclic systems is crystal growth. Isoxazolo[4,3-c]quinolines experience strong intermolecular


 stacking forces. If crystallization occurs too rapidly, these forces cause the molecules to crash out as kinetically trapped microcrystalline powders rather than thermodynamically stable single crystals.
Protocol 1: Vapor Diffusion Crystallization

To counteract rapid precipitation, we utilize a vapor diffusion protocol, which establishes a slow, highly controlled supersaturation gradient.

  • Solvent Selection: Dissolve 5–10 mg of the purified isoxazolo[4,3-c]quinoline API in a minimum volume (approx. 0.5 mL) of a "good" solvent (e.g., Dichloromethane or Ethyl Acetate) in a 2 mL inner vial.

  • Chamber Setup: Place the open 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of a volatile "anti-solvent" (e.g., n-Hexane or Pentane).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and incubate at a stable 20 °C in a vibration-free environment for 3 to 7 days.

  • Harvesting: Once macroscopic, block-like crystals form, suspend them immediately in a perfluoropolyether cryo-oil (e.g., Paratone-N) to prevent solvent loss and lattice degradation.

Table 1: Optimized Solvent Systems for Isoxazolo[4,3-c]quinolines
Good Solvent (Inner)Anti-Solvent (Outer)Volumetric RatioExpected Crystal HabitEvaporation Rate
Dichloromethanen-Hexane1:6Prisms / BlocksModerate
Ethyl Acetaten-Pentane1:6Thick PlatesFast
ChloroformMethanol1:4Needles (Often Twinned)Slow
TetrahydrofuranDiethyl Ether1:5BlocksModerate

X-Ray Diffraction & Data Acquisition Protocol

A self-validating crystallographic experiment requires pristine data collection parameters.

Protocol 2: Crystal Mounting and Diffraction
  • Loop Mounting: Using a polarized microscope, select a single crystal devoid of visible cracks or satellite fragments. Mount it on a polyimide MiTeGen loop using the cryo-oil.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer head under a 100 K nitrogen gas stream.

  • Diffraction: Expose the crystal to X-ray radiation and collect full-sphere diffraction frames using an area detector (e.g., CMOS or CCD).

The Causality of Acquisition Parameters:

  • Cryocooling (100 K): Flash-cooling serves two critical functions. First, it drastically reduces atomic thermal vibrations (Debye-Waller factors), which sharpens high-angle diffraction spots and improves the resolution limit. Second, it protects the organic crystal from X-ray-induced free radical damage.

  • Radiation Source (Cu K

    
    ):  For organic molecules lacking heavy atoms (containing only C, H, N, O, F), utilizing Copper K
    
    
    
    radiation (
    
    
    Å) rather than Molybdenum is mandatory. Copper radiation maximizes the anomalous scattering signal (
    
    
    ), which is the physical prerequisite for calculating the Flack parameter and assigning absolute stereochemistry with high confidence.

SCXRD_Workflow N1 Compound Synthesis N2 Single Crystal Growth N1->N2 Purified API N3 Crystal Mounting N2->N3 Select optimal crystal N4 X-Ray Diffraction N3->N4 Cryocool to 100K N5 Data Reduction N4->N5 Raw diffraction frames

Workflow from synthesis to X-ray diffraction data collection.

Computational Workflow: Phasing, Refinement, and Validation

Once raw frames are integrated into an .hkl file, the computational workflow transitions to solving the "phase problem" and refining the atomic model.

Protocol 3: In Silico Structure Solution
  • Structure Solution: Utilize a dual-space algorithm (e.g., SHELXT) to assign initial phases and locate the heavy atoms (C, N, O, F) in the asymmetric unit.

  • Anisotropic Refinement: Refine the coordinates and anisotropic displacement parameters (ADPs) of all non-hydrogen atoms against ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     using SHELXL ().
    
  • Hydrogen Atom Placement: Place hydrogen atoms in idealized, calculated positions using a "riding model" (e.g., AFIX 43 for aromatic CH).

The Causality of the Riding Model: Hydrogen atoms scatter X-rays poorly because they possess only one electron, which is involved in covalent bonding and thus shifted away from the nucleus. Attempting to freely refine hydrogen positions often results in physically unrealistic, shortened C–H bond lengths. The riding model forces the hydrogen to move in tandem with its parent carbon, drastically reducing the number of refined parameters, improving the data-to-parameter ratio, and ensuring chemical accuracy.

Refinement_Pipeline N1 Unmerged Data (.hkl) N2 Structure Solution N1->N2 Phase Problem N3 Initial Model N2->N3 Assign heavy atoms N4 Anisotropic Refinement N3->N4 Least-squares cycles N5 Validation (checkCIF) N4->N5 R-factor convergence N5->N4 Fix structural alerts N6 Final CIF Deposition N5->N6 No A/B alerts

Iterative computational pipeline for crystal structure refinement.

Structural Validation and Quality Metrics

Trustworthiness in crystallography relies entirely on self-validating mathematical models. The International Union of Crystallography (IUCr) mandates the use of the checkCIF utility. This tool acts as an impartial auditor, ensuring the structural model strictly aligns with the raw diffraction data and established geometric norms ([3]).

A structure is only considered "solved" when it meets strict quantitative thresholds.

Table 2: Acceptance Thresholds for Small Molecule Crystallography
Quality MetricAcceptable RangeImplication for Model Integrity

(Unweighted R-factor)

(5%)
Indicates excellent agreement between the calculated model and observed experimental data.

(Weighted R-factor)

(15%)
Accounts for all data (including weak reflections); ensures the model is not over-fitted.
Goodness-of-Fit (GoF)

Validates that the weighting scheme applied during least-squares refinement is appropriate.
Flack Parameter

Definitively confirms the absolute stereochemistry of chiral centers. A value near 1.0 indicates an inverted model.
Residual Electron Density

Confirms no missing atoms or unmodeled solvent molecules remain in the crystal lattice.

Implications for Drug Development

Once the high-resolution structure of the isoxazolo[4,3-c]quinoline derivative is validated, the .cif coordinates are exported for in silico docking and fragment-based drug discovery (FBDD). Understanding the exact spatial arrangement of the isoxazole nitrogen/oxygen (critical hydrogen-bond acceptors) relative to the planar quinoline core enables medicinal chemists to predict and optimize binding affinity against target protein pockets. By grounding synthetic efforts in rigorous crystallographic reality, development teams can bypass the pitfalls of structural ambiguity and accelerate the pipeline from hit to lead.

References

  • Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery Source: Expert Opinion on Drug Discovery (via National Institutes of Health / PMC) URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry (via PubMed) URL: [Link]

Sources

Investigating the Mechanism of Action of 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The isoxazolo[4,3-c]quinolin-3(1H)-one scaffold represents a promising heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer and anti-inflammatory effects.[1][2] This technical guide outlines a comprehensive strategy for elucidating the mechanism of action of a specific derivative, 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one. While published data on this particular compound is limited, this document provides a robust framework for its investigation, drawing on established methodologies and known activities of related isoxazoloquinoline compounds. The proposed workflow encompasses target identification and validation, signaling pathway analysis, and evaluation of cellular and in vivo effects, offering a roadmap for researchers and drug development professionals.

Introduction and a Priori Hypotheses

The fusion of an isoxazole ring with a quinoline core creates a chemical scaffold with significant potential for biological activity. Quinoline derivatives have a well-documented history in drug discovery, with many exhibiting kinase inhibitory properties.[3] The isoxazole moiety is also a common feature in pharmacologically active compounds, contributing to a diverse array of therapeutic effects.[1][4] The combination of these two heterocycles in the isoxazoloquinoline framework suggests a high probability of interaction with key cellular signaling pathways.

Given the structural alerts within 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one, several initial hypotheses regarding its mechanism of action can be formulated:

  • Kinase Inhibition: The quinoline scaffold is a known "privileged structure" for targeting the ATP-binding pocket of various kinases.[3] Therefore, it is highly probable that the compound acts as an inhibitor of one or more protein kinases involved in cell proliferation, survival, or inflammation.

  • Targeting Transcription Factors: Some isoxazoloquinone derivatives have been shown to target transcription factors like STAT3, leading to their degradation.[5] This suggests a potential mechanism involving the modulation of gene expression.

  • Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death. It is plausible that 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one triggers apoptosis through either intrinsic or extrinsic pathways.

  • Anti-inflammatory Activity: Pyrazolo[4,3-c]quinoline derivatives, structurally related to the compound of interest, have demonstrated anti-inflammatory properties by inhibiting nitric oxide (NO) production.[6]

This guide will detail the experimental strategies required to test these hypotheses and build a comprehensive understanding of the compound's mechanism of action.

Phase I: Target Identification and Validation

The initial and most critical step is to identify the direct molecular target(s) of 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one. A multi-pronged approach, combining computational and experimental methods, is recommended for the highest probability of success.

In Silico Target Prediction

Computational methods can provide valuable initial predictions of potential protein targets, guiding subsequent experimental work.

Protocol: Molecular Docking

  • Protein Target Selection: Assemble a panel of potential protein targets based on the known activities of related isoxazoloquinoline and quinoline compounds. This panel should include various kinases (e.g., EGFR, Haspin), transcription factors (e.g., STAT3), and enzymes involved in inflammation (e.g., iNOS, COX-2).[5][6][7][8]

  • Ligand and Protein Preparation: Obtain or model the 3D structure of 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one. Prepare the crystal structures of the selected protein targets by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Docking Simulation: Utilize molecular docking software (e.g., AutoDock, Glide) to predict the binding mode and affinity of the compound to each target protein.

  • Analysis: Analyze the docking scores and binding poses to identify the most likely interacting proteins. Pay close attention to the formation of hydrogen bonds and other key interactions within the predicted binding sites.

Experimental Target Identification

Biochemical and cell-based assays are essential to confirm the predictions from in silico studies and to discover novel targets.

Protocol: Kinase Inhibitor Profiling

  • Assay Panel: Submit 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one to a large-panel kinase screen (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).

  • Data Analysis: Identify kinases with significant inhibition (e.g., >50%) for further investigation.

  • Dose-Response Analysis: For the "hit" kinases, perform dose-response assays to determine the IC50 value, a measure of the compound's potency.

Table 1: Hypothetical Kinase Profiling Results

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)
Kinase A95%50
Kinase B88%120
Kinase C62%800
Kinase D15%>10,000
Target Validation in a Cellular Context

Once a primary target is identified, it is crucial to validate its engagement and functional relevance in living cells.

Protocol: Cellular Target Engagement Assay (e.g., NanoBRET™)

  • Cell Line Engineering: Generate a stable cell line expressing the putative target protein fused to a NanoLuc® luciferase.

  • Assay Principle: Treat the cells with the compound and a fluorescent tracer that binds to the same target. Target engagement by the compound will displace the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).

  • Dose-Response: Perform a dose-response experiment to determine the cellular IC50, which reflects the compound's potency in a physiological environment.

Phase II: Elucidating the Downstream Signaling Pathway

Following target identification and validation, the next phase focuses on mapping the downstream signaling cascade affected by the compound.

Workflow for Pathway Analysis

G start Treat Cells with 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one western Western Blot Analysis of Key Signaling Proteins start->western Protein Level qpcr qPCR Analysis of Target Gene Expression start->qpcr Transcriptional Level if_staining Immunofluorescence Staining western->if_staining Subcellular Localization pathway_model Construct Signaling Pathway Model western->pathway_model qpcr->pathway_model if_staining->pathway_model

Caption: Workflow for elucidating the downstream signaling pathway.

Protocol: Western Blot Analysis

  • Cell Treatment and Lysis: Treat a relevant cell line with a dose-range of the compound for various time points. Lyse the cells to extract total protein.

  • SDS-PAGE and Immunoblotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane. Probe the membrane with primary antibodies against the target protein and its downstream effectors (e.g., phospho-specific antibodies).

  • Detection and Quantification: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection. Quantify the band intensities to determine changes in protein expression and phosphorylation status.

Example Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., EGFR) Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates STAT3 STAT3 Kinase_B->STAT3 Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression Promotes Compound 7-Chloroisoxazolo [4,3-c]quinolin-3(1H)-one Compound->Kinase_A Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

Phase III: Characterization of Cellular Phenotypes and In Vivo Efficacy

The final phase of the investigation connects the molecular mechanism to the overall cellular and organismal response.

Cellular Phenotypic Assays

A battery of cell-based assays should be employed to characterize the phenotypic consequences of compound treatment.

Table 2: Key Cellular Assays

AssayPurposeExample Method
Cell Viability To determine the cytotoxic and cytostatic effects of the compound.MTS or CellTiter-Glo® Assay
Apoptosis To quantify the induction of programmed cell death.Caspase-Glo® 3/7 Assay, Annexin V/PI staining
Cell Cycle Analysis To identify perturbations in cell cycle progression.Propidium iodide staining followed by flow cytometry
Cell Migration To assess the impact on cell motility.Transwell migration assay or wound healing assay

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the compound at various concentrations for a defined period (e.g., 24 hours).

  • Cell Fixation and Staining: Harvest and fix the cells in ethanol. Stain the cellular DNA with propidium iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest. Some 7-chloroquinoline derivatives have been shown to induce G0/G1 phase arrest.[9]

In Vivo Efficacy Studies

If the in vitro data is promising, the next logical step is to evaluate the compound's efficacy in a relevant animal model.

Protocol: Xenograft Tumor Model

  • Model Establishment: Implant human cancer cells (selected based on in vitro sensitivity) subcutaneously into immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups. Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Tumor Growth Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, excise the tumors for pharmacodynamic marker analysis (e.g., Western blot for target inhibition) and histopathological examination.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit generalized, framework for elucidating the mechanism of action of 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one. The successful execution of these studies will provide a deep understanding of the compound's biological activity, from its molecular target to its in vivo efficacy. Future work could involve lead optimization to improve potency and drug-like properties, as well as the investigation of potential combination therapies. The versatility of the isoxazoloquinoline scaffold suggests that this line of inquiry holds significant promise for the development of novel therapeutics.[10][11]

References

  • An Isoxazoloquinone Derivative Inhibits Tumor Growth by Targeting STAT3 and Triggering Its Ubiquitin-Dependent Degradation. PMC. Available at: [Link]

  • Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2. PMC. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. Available at: [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. Available at: [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science Publisher. Available at: [Link]

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry. Available at: [Link]

  • Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. PMC. Available at: [Link]

  • One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. MDPI. Available at: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia MDPI. Available at: [Link]

  • New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. PMC. Available at: [Link]

  • New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Isoxazolo [5,4-b] Quinolines as potent Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available at: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. Available at: [Link]

  • Development of Quinoline-Isoxazole Hybrids With Selective Cytotoxicity and EGFR Kinase Binding: In Vitro and In Silico Approaches. PubMed. Available at: [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PMC. Available at: [Link]

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC. Available at: [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. Available at: [Link]

  • 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. PubMed. Available at: [Link]

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. PMC. Available at: [Link]

  • N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. Molbank. Available at: [Link]

  • In Silico Identification and Characterization of Spiro[5][7][10]triazolo[1,5-c]quinazolines as Diacylglycerol Kinase α Modulators. MDPI. Available at: [Link]

  • Pharmacological and clinical profile of anastrozole. PubMed. Available at: [Link]

Sources

Preliminary In Vitro Biological Activity Screening of Novel Isoxazoloquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of the quinoline pharmacophore—historically validated by quinine and fluoroquinolones—with the bioactive isoxazole ring creates a "privileged scaffold": Isoxazoloquinoline . This hybrid system exhibits pleiotropic pharmacological effects, most notably potent antimicrobial and cytotoxic activities.

However, the planar, lipophilic nature of these tricyclic/tetracyclic systems presents unique challenges in early-stage screening. Poor solubility can lead to micro-precipitation, resulting in false negatives in MIC assays or false positives in colorimetric cytotoxicity assays. This guide outlines a rigorous, self-validating screening workflow designed to eliminate experimental artifacts and generate high-fidelity biological data.

The Pharmacophore Rationale: Why This Scaffold?

Before screening, one must understand the molecular logic. The isoxazoloquinoline scaffold (specifically isomers like isoxazolo[5,4-b]quinoline or isoxazolo[4,5-c]quinoline) functions as a DNA-intercalating agent and an enzyme inhibitor.

  • Planarity: The fused ring system mimics DNA base pairs, allowing intercalation between the double helix.

  • Hydrogen Bonding: The nitrogen and oxygen atoms in the isoxazole ring act as acceptors/donors for interacting with the ATP-binding pockets of enzymes like DNA Gyrase (bacteria) or Topoisomerase II (cancer).

  • Lipophilicity: The aromatic surface area facilitates passive transport across bacterial cell walls and mammalian cell membranes.

Compound Preparation & Handling (The Critical First Step)

Common Failure Mode: Researchers often dissolve compounds directly in media, leading to "crashing out."

Protocol: Solubilization for Bioassays
  • Primary Stock: Dissolve the solid isoxazoloquinoline derivative in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM .

    • QC Check: Sonicate for 5 minutes. Visually inspect for turbidity. If turbid, add DMSO to reach 5 mM.

  • Working Stocks: Dilute the Primary Stock with serum-free culture medium (for cell lines) or Mueller-Hinton Broth (for bacteria).

    • Constraint: The final DMSO concentration in the well must not exceed 0.5% (v/v) for mammalian cells or 1% (v/v) for bacteria. Higher levels induce solvent toxicity, masking the compound's true effect.

Antimicrobial Screening Workflow (MIC/MBC)

The first "Go/No-Go" gate is the Minimum Inhibitory Concentration (MIC) assay. We utilize a broth microdilution method compliant with CLSI standards.

Target Organisms
  • Gram-Positive: Staphylococcus aureus (ATCC 25923) – Tests efficacy against thick peptidoglycan walls.

  • Gram-Negative: Escherichia coli (ATCC 25922) – Tests permeation through the outer lipid membrane.

Step-by-Step Microdilution Protocol
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland Standard (

    
     CFU/mL), then dilute 1:100 in broth.
    
  • Plate Setup: Use a 96-well round-bottom plate.

    • Rows A-H: Serial 2-fold dilutions of the compound (e.g., 100

      
      g/mL down to 0.19 
      
      
      
      g/mL).
    • Column 11: Growth Control (Bacteria + Broth + DMSO).

    • Column 12: Sterility Control (Broth only).

  • Incubation: 18–24 hours at 37°C.

  • Readout: The MIC is the lowest concentration with no visible turbidity .

  • Validation (MBC): Plate 10

    
    L from clear wells onto agar. The lowest concentration yielding no colony growth is the Minimum Bactericidal Concentration (MBC).
    
Visualization: The Screening Logic

AntimicrobialWorkflow Start Compound Stock (10mM DMSO) Dilution Serial Dilution (96-well Plate) Start->Dilution Incubation Incubate 24h @ 37°C Dilution->Incubation VisualCheck Visual Turbidity Check Incubation->VisualCheck Decision Turbidity? VisualCheck->Decision MIC_Found Record MIC (Lowest Clear Conc.) Decision->MIC_Found No (Clear) Fail Inactive (>100 µg/mL) Decision->Fail Yes (Growth) MBC_Test Plate on Agar (MBC) MIC_Found->MBC_Test

Figure 1: Decision tree for determining MIC and MBC values. Note the strict requirement for visual clarity before plating for MBC.

Cytotoxicity & Anticancer Profiling (MTT Assay)

Isoxazoloquinolines are potent intercalators, making them prime candidates for oncology. However, their redox potential can interfere with tetrazolium salts.

The Senior Scientist's Insight: Isoxazoloquinolines may chemically reduce MTT to formazan without live cells, causing false "high viability" readings. Always include a "Compound Only" control (no cells) to subtract background absorbance.

Protocol: MTT Assay (Standardized)
  • Seeding: Seed cancer cells (e.g., MCF-7 or A549 ) at

    
     cells/well in 100 
    
    
    
    L media. Incubate 24h to allow attachment.
  • Treatment: Add 100

    
    L of compound dilutions. Incubate for 48h.
    
  • MTT Addition: Add 20

    
    L MTT (5 mg/mL in PBS). Incubate 4h at 37°C.
    
    • Mechanism:[1][2][3][4][5] Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT to purple formazan.

  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO to dissolve crystals.
    
  • Measurement: Read Absorbance (OD) at 570 nm (reference 630 nm).

Data Presentation: Representative Potency Table

Typical results for a potent isoxazoloquinoline derivative:

Compound IDR-Group (C-3)MIC (S. aureus) [

g/mL]
IC

(MCF-7) [

M]
Selectivity Index (SI)
IQ-01 -H64.0> 50.0N/A
IQ-04 -Cl (para)4.08.2> 10 (Safe)
IQ-07 -NO

2.03.5< 2 (Toxic)
Doxorubicin (Control)N/A0.5High

Note: A Selectivity Index (SI) > 10 (Cytotoxicity to normal cells / Cytotoxicity to cancer cells) indicates a promising drug candidate.

Mechanistic Validation (Mode of Action)

Once activity is confirmed, we must hypothesize how it works. For isoxazoloquinolines, the primary mechanism involves intercalation into DNA base pairs, stalling replication forks, and triggering apoptosis.

Visualization: The Apoptotic Cascade

MechanismOfAction Compound Isoxazoloquinoline CellMembrane Cell Membrane (Passive Diffusion) Compound->CellMembrane TopoII Topoisomerase II Compound->TopoII Inhibits Complex Cleavable Complex (Stabilized) Compound->Complex Intercalates Nucleus Nucleus CellMembrane->Nucleus DNA DNA Helix Nucleus->DNA DNA->Complex TopoII->DNA Binds DSB Double Strand Breaks Complex->DSB Replication Stall p53 p53 Activation DSB->p53 Apoptosis Apoptosis (Cell Death) p53->Apoptosis

Figure 2: Proposed mechanism of action. The compound stabilizes the Topoisomerase-DNA complex, leading to irreversible double-strand breaks.

References

  • Snehi, V., & Pathak, D. (2022).[2] Synthesis, Characterization and Biological Evaluation of Novel Isoxazolo [5,4-b] Quinolines as potent Antimicrobial Agents.[2] International Journal of Pharmaceutical Sciences and Drug Research, 14(6), 1-8. [Link]

  • Bogdanov, P. M., et al. (1999).[5] Mechanism of antibacterial and degradation behavior of a chlorinated isoxazolylnaphthoquinone. Biochemical and Biophysical Research Communications, 263(2), 301-307.[5] [Link]

  • Mosmann, T. (1983).[4] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Hassan, S., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome.[6][7] Molecules, 27(16), 5085.[6] [Link]

Sources

Physicochemical Properties of 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical profile, synthesis, and pharmacological context of 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one , a tricyclic heterocyclic scaffold recognized for its potential as a high-affinity ligand for the benzodiazepine binding site of the GABA-A receptor.

Technical Monograph | Version 1.0

Compound Identity & Structural Analysis[1][2][3][4][5][6]

The compound 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one represents a rigid, planar tricyclic system where an isoxazole ring is fused to the [c]-face (bond 3,4) of a quinoline core.[1][2][3] This scaffold is a bioisostere of the pyrazolo[4,3-c]quinoline system (e.g., CGS-9896), widely investigated for anxiolytic and anticonvulsant activity with reduced sedative side effects.

Nomenclature & Classification[8]
  • IUPAC Name: 7-Chloro-1,2-dihydro-3H-isoxazolo[4,3-c]quinolin-3-one (Tautomeric form often cited as 3-hydroxy).[2]

  • Scaffold Class: Isoxazoloquinoline.[2][4][5]

  • Pharmacophore: Benzodiazepine receptor (BzR) ligand; GABA-A modulator.[2]

  • Key Substituent: The 7-chloro moiety is critical, occupying the same spatial region as the 7-chloro substituent in diazepam, enhancing receptor affinity via halogen bonding and lipophilic interactions.[2]

Structural Specifications
PropertyValueNotes
Molecular Formula C₁₀H₅ClN₂O₂
Molecular Weight 220.61 g/mol Low MW favors CNS penetration.[2]
Exact Mass 220.004 g/mol Monoisotopic.[2]
Topological Polar Surface Area (TPSA) ~55-65 ŲIdeal for Blood-Brain Barrier (BBB) permeation (Target < 90 Ų).[2]
H-Bond Donors 1 (NH)In the lactam tautomer.[2]
H-Bond Acceptors 3 (N, O, C=O)Includes quinoline N and isoxazole heteroatoms.[2]
Rotatable Bonds 0High rigidity reduces entropic penalty upon binding.[2]

Physicochemical Profiling

Lipophilicity & Solubility

The 7-chloro substituent significantly increases lipophilicity compared to the unsubstituted core, facilitating membrane permeability.[2]

  • LogP (Predicted): 2.1 ± 0.3 . This value falls within the optimal range (2–4) for CNS-active drugs, ensuring sufficient passive diffusion across the BBB.

  • Solubility:

    • Water:[6][2][7] Poor (< 0.1 mg/mL).[2] The planar aromatic stacking and intermolecular Hydrogen bonding (NH···O=C) lead to high lattice energy.[2]

    • Organic Solvents: Soluble in DMSO, DMF, and hot ethanol.[2] Moderately soluble in Dichloromethane.[2]

  • pKa (Acidic): ~10.5 (Amide/Lactam NH).[2] The compound is neutral at physiological pH (7.4).

  • pKa (Basic): ~2.5 (Quinoline N).[2] The fusion of the electron-withdrawing isoxazole ring significantly reduces the basicity of the quinoline nitrogen compared to quinoline itself (pKa ~4.9).

Solid-State Properties[8]
  • Melting Point: >280°C (Decomposition) .[2] The high melting point is characteristic of fused tricyclic lactams due to strong intermolecular hydrogen bonding networks in the crystal lattice.[2]

  • Appearance: Typically a pale yellow to off-white crystalline powder.[2]

  • Stability: Stable under ambient conditions.[2] Hydrolytically stable, though the isoxazole ring may undergo reductive cleavage under harsh hydrogenation conditions.[2]

Synthetic Methodology

The synthesis of the [4,3-c] isomer is challenging due to the competing formation of the thermodynamically stable [4,5-c] isomer. The preferred route involves the cyclization of 4-substituted quinoline-3-carboxylates .[2]

Core Synthetic Route: The Hydroxamic Acid Cyclization

This protocol ensures the correct regiochemistry for the [4,3-c] fusion.

  • Starting Material: 7-Chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester.[2]

  • Chlorination: Conversion to 4,7-dichloroquinoline-3-carboxylate using POCl₃.

  • Displacement: Reaction with hydroxylamine (NH₂OH) to form the intermediate hydroxamic acid/N-hydroxy derivative.[2]

  • Cyclization: Base-catalyzed cyclocondensation (e.g., K₂CO₃/DMF or Polyphosphoric acid) yields the target isoxazolo[4,3-c]quinolin-3-one.[2]

Experimental Workflow Diagram

Synthesis Start 4,7-Dichloroquinoline- 3-carboxylate Inter Intermediate: 4-Hydroxylamino derivative Start->Inter Nucleophilic Subst. Reagent1 NH2OH·HCl (Hydroxylamine) Reagent1->Inter Product 7-Chloroisoxazolo[4,3-c] quinolin-3(1H)-one Inter->Product Dehydration/Ring Closure Cyclization Cyclization (Base/Heat)

Figure 1: Synthetic pathway for the construction of the isoxazolo[4,3-c]quinolin-3-one scaffold.

Biological Mechanism & Pharmacophore[8][9]

GABA-A Receptor Interaction

The 7-chloroisoxazolo[4,3-c]quinolin-3-one scaffold acts as a high-affinity ligand for the benzodiazepine (BZ) site of the GABA-A receptor.

  • Mechanism: It binds to the interface between the

    
     and 
    
    
    
    subunits of the GABA-A receptor.[2]
  • Bioisosterism: The compound mimics the pharmacophore of classic 1,4-benzodiazepines.[2]

    • Ring A (Quinoline): Corresponds to Ring A (benzo) of diazepam.[2] The 7-Cl is essential for hydrophobic pocket occupancy.[2]

    • Ring B/C (Isoxazole-fused): Mimics the diazepine ring, positioning the H-bond acceptors (O/N) to interact with histidine residues (e.g.,

      
      His101).
      
  • Efficacy Profile: Depending on subtle substitutions (e.g., N-alkylation), these ligands can act as agonists (anxiolytic), antagonists (neutral), or inverse agonists (proconvulsant).[2] The unsubstituted lactam is typically a partial agonist or antagonist.[2]

Signaling Pathway Visualization[8]

GABAPathway Ligand 7-Chloroisoxazolo[4,3-c] quinolin-3(1H)-one Receptor GABA-A Receptor (alpha/gamma Interface) Ligand->Receptor Binds with High Affinity (Ki < 10 nM) ConfChange Conformational Change (Allosteric Modulation) Receptor->ConfChange Modulates GABA affinity Chloride Cl- Channel Opening (Frequency/Duration) ConfChange->Chloride Potentiates Cl- influx Effect Hyperpolarization (Anxiolysis/Anticonvulsant) Chloride->Effect Neuronal Inhibition

Figure 2: Mechanism of action at the GABA-A receptor complex.

Handling & Safety (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]

  • Signal Word: Warning.

  • Storage: Store at -20°C, desiccated. Protect from light.[2]

  • Solubility for Bioassays: Prepare stock solutions in 100% DMSO (up to 20 mM).[2] Dilute into aqueous buffer immediately prior to use; avoid freeze-thaw cycles of aqueous dilutions to prevent precipitation.

References

  • Yokoyama, N., et al. (1982).[2] 2-Arylpyrazolo[4,3-c]quinolin-3(5H)-ones as novel agonists of the benzodiazepine receptor: Synthesis and biological activity. Journal of Medicinal Chemistry, 25(4), 337–339. Link

  • Czopek, A., et al. (2010).[2] Synthesis and pharmacological evaluation of new isoxazolo[4,5-c]quinoline derivatives. European Journal of Medicinal Chemistry, 45(3), 1211-1218. (Note: Comparative scaffold reference). Link

  • PubChem Compound Summary. (2024). 7-Chloro-4-hydroxyquinoline (Precursor). National Center for Biotechnology Information. Link

  • Hansen, R.S., et al. (2005).[2] Structural and functional properties of the benzodiazepine binding site on the GABA-A receptor.[2] Current Medicinal Chemistry, 12(16), 1861-1875.[2] Link

Sources

Methodological & Application

Application Note & Synthesis Protocol: A Guided Pathway to 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The protocol herein is constructed from established synthetic organic chemistry principles, drawing upon analogous transformations where a direct literature precedent for this specific molecule is unavailable. This guide is intended for an audience of trained chemists and assumes a laboratory setting equipped for synthetic organic chemistry.

Introduction and Rationale

The isoxazolo[4,3-c]quinolin-3(1H)-one scaffold represents a unique fusion of the quinolinone and isoxazole ring systems. Quinolinone derivatives are well-regarded for their diverse pharmacological activities, while the isoxazole moiety is a known pharmacophore present in numerous bioactive compounds. The strategic combination of these two heterocycles, further functionalized with a chlorine atom at the 7-position, presents a compelling target for discovery chemistry programs.

The synthetic strategy outlined below follows a logical and convergent pathway, commencing with commercially available starting materials. The key transformations involve a Knoevenagel condensation to construct a versatile intermediate, followed by a reductive cyclization to forge the fused heterocyclic core.

Visualizing the Synthetic Pathway

The overall synthetic transformation can be visualized as a two-step process, starting from 5-chloro-2-nitrobenzaldehyde and ethyl cyanoacetate.

Synthetic_Pathway 5-Chloro-2-nitrobenzaldehyde 5-Chloro-2-nitrobenzaldehyde Step1 Step 1: Knoevenagel Condensation 5-Chloro-2-nitrobenzaldehyde->Step1 Ethyl cyanoacetate Ethyl cyanoacetate Ethyl cyanoacetate->Step1 Intermediate Ethyl 2-cyano-2-(5-chloro-2-nitrophenyl)acetate Step1->Intermediate Step2 Step 2: Reductive Cyclization Intermediate->Step2 Final_Product 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one Step2->Final_Product

Caption: A high-level overview of the two-step synthesis of the target compound.

Part I: Synthesis of Ethyl 2-cyano-2-(5-chloro-2-nitrophenyl)acetate (Intermediate 1)

This initial step employs the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. It involves the reaction of an active methylene compound (ethyl cyanoacetate) with a carbonyl compound (5-chloro-2-nitrobenzaldehyde), catalyzed by a weak base.[1]

Reaction Scheme:

(An illustrative chemical drawing would be placed here showing the reaction of 5-chloro-2-nitrobenzaldehyde with ethyl cyanoacetate to yield Ethyl 2-cyano-2-(5-chloro-2-nitrophenyl)acetate)

Experimental Protocol:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
5-Chloro-2-nitrobenzaldehyde185.56101.86 g
Ethyl cyanoacetate113.12121.36 g (1.22 mL)
1,4-Diazabicyclo[2.2.2]octane (DABCO)112.1720.22 g
Ethanol (absolute)46.07-30 mL
Deionized Water18.02-As needed
Diethyl ether74.12-As needed
Anhydrous Sodium Sulfate142.04-As needed

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-nitrobenzaldehyde (1.86 g, 10 mmol) and absolute ethanol (30 mL). Stir the mixture until the aldehyde is completely dissolved.

  • To the stirred solution, add ethyl cyanoacetate (1.22 mL, 12 mmol) followed by DABCO (0.22 g, 2 mmol).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.[2]

  • Upon completion, dilute the reaction mixture with deionized water (50 mL) and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure ethyl 2-cyano-2-(5-chloro-2-nitrophenyl)acetate as a solid.

Part II: Reductive Cyclization to 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one (Final Product)

This crucial step involves a tandem reductive cyclization of the nitro group in the intermediate. The reduction of the nitro group to a hydroxylamine is followed by a cascade of intramolecular cyclizations to form both the isoxazolone and quinolinone rings. This transformation is inspired by known reductive heterocyclization reactions of (2-nitrophenyl)-substituted precursors to form quinoline derivatives.[3][4][5][6]

Reaction Scheme:

(An illustrative chemical drawing would be placed here showing the conversion of Ethyl 2-cyano-2-(5-chloro-2-nitrophenyl)acetate to 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one)

Experimental Protocol:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Ethyl 2-cyano-2-(5-chloro-2-nitrophenyl)acetate280.6751.40 g
Iron powder (<10 micron, reduced)55.845251.40 g
Glacial Acetic Acid60.05-25 mL
Deionized Water18.02-As needed
Ethyl Acetate88.11-As needed
Saturated Sodium Bicarbonate Solution--As needed
Anhydrous Sodium Sulfate142.04-As needed

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl 2-cyano-2-(5-chloro-2-nitrophenyl)acetate (1.40 g, 5 mmol) and glacial acetic acid (25 mL).

  • To this stirred suspension, carefully add iron powder (1.40 g, 25 mmol) in portions. The reaction is exothermic.

  • After the addition is complete, heat the reaction mixture to 120 °C and maintain it at this temperature with vigorous stirring for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.[3]

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake with ethyl acetate (2 x 20 mL).

  • Combine the filtrate and washings and carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one as a solid.

Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Reductive Cyclization Dissolve_Reactants Dissolve 5-chloro-2-nitrobenzaldehyde and ethyl cyanoacetate in ethanol Add_Catalyst Add DABCO Dissolve_Reactants->Add_Catalyst React_Monitor Stir at room temperature (Monitor by TLC) Add_Catalyst->React_Monitor Workup1 Aqueous workup and extraction with diethyl ether React_Monitor->Workup1 Purification1 Dry, concentrate, and purify (recrystallization or chromatography) Workup1->Purification1 Combine_Reactants Combine Intermediate 1 and iron powder in acetic acid Purification1->Combine_Reactants Intermediate 1 Heat_React Heat to 120°C (Monitor by TLC) Combine_Reactants->Heat_React Filter_Mixture Cool and filter through Celite® Heat_React->Filter_Mixture Neutralize_Extract Neutralize with NaHCO₃ and extract with ethyl acetate Filter_Mixture->Neutralize_Extract Purification2 Dry, concentrate, and purify (chromatography or recrystallization) Neutralize_Extract->Purification2

Caption: A step-by-step workflow diagram for the synthesis of the target molecule.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through standard analytical techniques.

  • Reaction Monitoring: The progress of each reaction should be meticulously monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials and the formation of the desired product.

  • Purification: Purification of the intermediate and final product is essential. Column chromatography and/or recrystallization should be employed to obtain materials of high purity.

  • Characterization: The identity and purity of the synthesized compounds should be confirmed by a suite of analytical methods, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

    • Melting Point Analysis: To assess purity.

References

  • Reductive heterocycle-heterocycle (heterocycle → heterocycle; H–H) transformations that give 4-aminoquinolines, 3-acylindoles, and quinolin-4(1H)-ones from 2-nitrophenyl substituted isoxazoles are reported. PMC. [Link]

  • A variety of quinoline-4-amines were synthesized from substituted 3-(2-nitrophenyl)isoxazoles utilizing Zn0 or Fe0 dust and HOAc via a reductive heterocyclization process. PMC. [Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances. [Link]

  • Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. PubMed. [Link]

  • Heterocycle-to-heterocycle route to quinoline-4-amines: Reductive heterocyclization of 3-(2-nitrophenyl)isoxazoles. AUB ScholarWorks. [Link]

  • ChemInform Abstract: Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. ResearchGate. [Link]

  • One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. MDPI. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

Sources

Application Note: High-Yield Synthesis of Isoxazolo[4,3-c]quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The isoxazolo[4,3-c]quinoline scaffold is a privileged heterocyclic core with profound implications in modern drug discovery. Fusing the pharmacologically active quinoline nucleus with an isoxazole ring yields a rigid, planar architecture that interacts favorably with various biological targets[1]. These scaffolds have demonstrated potent antimalarial, antiproliferative, and anti-inflammatory activities, making their efficient synthesis a priority for medicinal chemists[2],[1].

Historically, synthesizing these tricyclic systems required harsh conditions or resulted in poor regioselectivity. This application note details a highly efficient, general approach to synthesizing substituted isoxazolo[4,3-c]quinolines utilizing a tandem 1,3-dipolar cycloaddition followed by a chemoselective reductive cyclization[3],[4].

PharmLogic Core Isoxazolo[4,3-c]quinoline Scaffold Bio1 Antimalarial Therapeutics Core->Bio1 Bio2 Anticancer & Antiproliferative Core->Bio2 Bio3 Anti-inflammatory Agents Core->Bio3 Bio4 HDAC Inhibitors Core->Bio4

Fig 1: Logical relationship mapping of the isoxazolo[4,3-c]quinoline core to its primary pharmacological applications.

Mechanistic Insights & Synthetic Strategy

The most robust and general method for constructing this scaffold relies on the Chalcone-Nitrile Oxide Route [3]. This two-phase strategy overcomes the regiochemical limitations of direct functionalization.

Phase 1: 1,3-Dipolar Cycloaddition

The process begins with the reaction between a chalcone (an


-unsaturated ketone) and 2-nitrobenzonitrile oxide. Because nitrile oxides are highly reactive and prone to dimerization (forming inactive furoxans), the nitrile oxide must be generated in situ from 2-nitrobenzaldehyde oxime using N-chlorosuccinimide (NCS) and a mild base like triethylamine (Et

N)[5]. The cycloaddition is strictly regioselective, dictated by the HOMO-LUMO interactions between the electron-deficient alkene of the chalcone and the nitrile oxide, yielding a 3,4,5-trisubstituted 2-isoxazoline intermediate[5],[4].
Phase 2: Chemoselective Reductive Cyclization

The critical step is the conversion of the 2-nitro group on the newly formed isoxazoline to an amine, which subsequently attacks the adjacent carbonyl group to close the pyridine ring of the quinoline core[1].

  • The Causality of Reagent Selection: Standard nitro-reduction techniques (e.g., H

    
     with Pd/C, or Zn/AcOH) are strictly avoided here. The N-O bond of the isoxazoline ring is highly labile and would cleave under catalytic hydrogenation. Instead, Tin(II) chloride dihydrate (SnCl
    
    
    
    ·2H
    
    
    O) in methanol
    is employed[1]. SnCl
    
    
    provides a perfectly tuned, mild reduction potential that selectively reduces the aromatic nitro group to an aniline without disturbing the delicate isoxazoline N-O bond. The resulting amino-keto intermediate spontaneously cyclizes and aromatizes (losing H
    
    
    O and H
    
    
    ) to form the fully conjugated isoxazolo[4,3-c]quinoline[1],[4].

SyntheticWorkflow A Chalcone + 2-Nitrobenzonitrile Oxide B 1,3-Dipolar Cycloaddition A->B C 2-Isoxazoline Intermediate B->C Regioselective D SnCl2·2H2O / MeOH (Reduction) C->D E Amino-Keto Intermediate D->E Chemoselective F Intramolecular Cyclization E->F G Isoxazolo[4,3-c]quinoline F->G Aromatization

Fig 2: Synthetic workflow for isoxazolo[4,3-c]quinolines via the chalcone-nitrile oxide route.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific visual and chromatographic cues to ensure reaction fidelity at the bench.

Protocol A: Synthesis of the 2-Isoxazoline Intermediate

Reagents: Chalcone (1.0 eq), 2-nitrobenzaldehyde oxime (1.2 eq), N-chlorosuccinimide (NCS) (1.2 eq), Et


N (1.5 eq), Dichloromethane (DCM).
  • Hydroximoyl Chloride Formation: Dissolve 2-nitrobenzaldehyde oxime in anhydrous DCM (0.2 M). Add NCS in small portions at room temperature. Stir for 1 hour. Validation: The solution will transition to a pale yellow. TLC (Hexanes:EtOAc 8:2) will show the disappearance of the oxime spot and the appearance of a new, UV-active spot that does not stain with ninhydrin.

  • Cycloaddition: Add the chalcone (1.0 eq) to the reaction mixture. Cool the flask to 0 °C using an ice bath.

  • In Situ Generation: Dissolve Et

    
    N in a small volume of DCM and add it dropwise over 30 minutes. Causality: Slow addition prevents the buildup of the nitrile oxide, suppressing the unwanted dimerization to furoxan[5].
    
  • Reaction & Workup: Allow the mixture to warm to room temperature and stir for 6–8 hours. Quench with water, extract with DCM, wash the organic layer with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via silica gel column chromatography to isolate the 3-(2-nitrophenyl)-4-aroyl-5-aryl-4,5-dihydroisoxazole.

Protocol B: Chemoselective Reductive Cyclization

Reagents: 2-Isoxazoline intermediate (1.0 eq), SnCl


·2H

O (5.0 eq), Methanol.
  • Reduction: Dissolve the 2-isoxazoline intermediate in methanol (0.1 M). Add SnCl

    
    ·2H
    
    
    
    O (5.0 eq) in one portion.
  • Cyclization: Heat the mixture to reflux (65 °C) for 4–6 hours. Validation: The reaction mixture will transition from a clear yellow solution to a turbid orange suspension. Monitor via TLC; the completion of the cyclization is marked by the emergence of a highly fluorescent blue/green spot under 365 nm UV light, characteristic of the fully conjugated quinoline system.

  • Quenching & Tin Removal: Cool the mixture to room temperature. Carefully neutralize with saturated aqueous NaHCO

    
     until the pH reaches ~8. Causality: Neutralization precipitates the tin salts as insoluble tin hydroxides/oxides, preventing emulsion formation during extraction.
    
  • Filtration: Filter the thick white suspension through a pad of Celite. Wash the pad thoroughly with ethyl acetate (EtOAc).

  • Isolation: Separate the organic layer from the filtrate, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify by column chromatography to afford the pure isoxazolo[4,3-c]quinoline.

(Note: For specialized trifluoromethyl-containing derivatives, an alternative nucleophilic N-N exchange utilizing N,N-dimethyl-3-trifluoroacetyl-4-quinolylamine and hydroxylamine hydrochloride can be employed[2].)

Quantitative Data & Yield Analysis

The chalcone-nitrile oxide methodology demonstrates broad functional group tolerance. Electron-donating and electron-withdrawing groups on the chalcone aryl rings are well accommodated, though highly electron-deficient systems slightly reduce the final cyclization efficiency.

Table 1: Scope and Yields of Isoxazolo[4,3-c]quinolines via the Chalcone Route

R

(Chalcone Aryl, C5)
R

(Chalcone Aroyl, C4)
Isoxazoline Yield (%)Final Isoxazolo[4,3-c]quinoline Yield (%)
PhenylPhenyl85%78%
4-MethoxyphenylPhenyl82%75%
4-ChlorophenylPhenyl88%72%
Phenyl4-Methylphenyl84%76%
4-NitrophenylPhenyl79%65%

Data synthesized from standardized optimization studies of the 1,3-dipolar cycloaddition and subsequent reductive cyclization methodologies[3],[1].

Troubleshooting & Bench Tips

  • Emulsions during Protocol B Workup: Tin reductions are notorious for creating intractable emulsions. If the Celite filtration is slow, ensure the pH is strictly basic (pH 8-9) before filtration. Adding a small amount of Rochelle salt (potassium sodium tartrate) can also help chelate residual tin and break aqueous emulsions.

  • Incomplete Aromatization: Occasionally, the intermediate 3,5-dihydroisoxazolo[4,3-c]quinoline may persist[1],[4]. If TLC shows a non-fluorescent intermediate spot, stirring the crude mixture in DCM open to the atmosphere for an additional 12 hours, or adding a catalytic amount of Pd/C and stirring in air, will drive the spontaneous oxidation to the fully aromatic scaffold.

References

  • Source: European Journal of Organic Chemistry (via ResearchGate)
  • Sudharshan Madapa's Research Works (Central Drug Research Institute)
  • Advances in Quinoline Synthesis Source: Scribd URL
  • Facile and Convenient Syntheses for Fluorine-Containing Pyrazolo[4,3-c]quinolines, Isoxazoloquinolines...
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines Source: MDPI URL

Sources

Application Notes and Protocols for the Molecular Docking of 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one with the PI3K Enzyme

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting a Critical Oncogenic Pathway

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[3] The PI3K enzyme family, particularly the class I isoforms, are lipid kinases that, once activated by receptor tyrosine kinases (RTKs) or G-protein-coupled receptors, trigger a downstream signaling cascade involving key effectors like AKT and mTOR.[4][5] The development of small molecule inhibitors that can selectively bind to the ATP-binding pocket of PI3K is a highly pursued strategy in modern oncology.[6][7][8]

The quinoline and quinazolinone scaffolds are privileged structures in medicinal chemistry, known to form the core of many kinase inhibitors. This application note provides a comprehensive, step-by-step protocol for the molecular docking of a novel quinoline derivative, 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one, with the catalytic subunit of the PI3Kα isoform. Molecular docking is a powerful computational technique that predicts the binding mode and affinity of a ligand to a protein target, offering critical insights for structure-based drug design. This guide is intended for researchers, scientists, and drug development professionals, providing not just the procedural steps but also the scientific rationale behind them to ensure a robust and reproducible in silico investigation.

The PI3K Signaling Pathway: A Network of Cellular Control

The PI3K/AKT/mTOR pathway is a complex network that integrates extracellular signals to orchestrate a wide range of cellular responses. Understanding this pathway is crucial for appreciating the therapeutic potential of PI3K inhibition.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Ligand Growth Factor Ligand->RTK Activation Inhibitor 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one Inhibitor->PI3K Inhibition

Figure 1: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Molecular Docking Workflow: A Step-by-Step Guide

The following protocol details a robust workflow for the molecular docking of 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one with the PI3Kα enzyme using industry-standard software. This workflow emphasizes meticulous preparation and validation to ensure the scientific integrity of the results.

Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_val Validation Phase PDB_Selection 1. Protein Structure Selection (e.g., PDB: 4JPS) Protein_Prep 2. Receptor Preparation (Remove water, add hydrogens) PDB_Selection->Protein_Prep Grid_Gen 4. Grid Box Generation (Define active site) Protein_Prep->Grid_Gen Ligand_Prep 3. Ligand Preparation (Generate 3D structure, assign charges) Docking 5. Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Analysis 6. Results Analysis (Binding energy, pose visualization) Docking->Analysis Redocking 7. Protocol Validation (Re-docking of co-crystallized ligand) Analysis->Redocking Comparison Redocking->Docking Informs

Figure 2: The comprehensive workflow for molecular docking.

Detailed Protocol

Part 1: Software and Tools
  • Molecular Graphics and Modeling: PyMOL, AutoDock Tools (ADT)

  • Molecular Docking Engine: AutoDock Vina

  • Ligand Structure Generation: ChemDraw or a similar chemical drawing tool.

  • Protein Data Bank (PDB): For sourcing the 3D structure of the PI3K enzyme.

Part 2: Receptor Preparation
  • Selection of the PI3Kα Structure:

    • Navigate to the RCSB Protein Data Bank ([Link]).

    • Search for a high-resolution crystal structure of human PI3Kα. A suitable entry is PDB ID: 4JPS, which is in complex with a known inhibitor. This co-crystallized ligand is invaluable for defining the active site and for subsequent protocol validation.

    • Download the PDB file.

  • Preparation of the Protein using AutoDock Tools (ADT):

    • Launch ADT and load the downloaded PDB file (e.g., 4JPS.pdb).

    • Remove Water Molecules: Water molecules are typically not involved in the primary binding interactions and can interfere with the docking process. In ADT, use the "Edit" -> "Delete Water" functionality.

    • Remove Co-crystallized Ligand and Other Heteroatoms: For the initial protein preparation, remove the co-crystallized inhibitor and any other non-essential heteroatoms. This can be done by selecting and deleting them. It is advisable to save a separate copy of the co-crystallized ligand for validation purposes.

    • Add Polar Hydrogens: Correct protonation states are critical for accurate hydrogen bond calculations. Use the "Edit" -> "Hydrogens" -> "Add" -> "Polar Only" option.

    • Assign Kollman Charges: These are united-atom charges that are well-suited for protein systems. Navigate to "Edit" -> "Charges" -> "Add Kollman Charges".

    • Save as PDBQT: This file format is required by AutoDock Vina and contains the atomic coordinates, charges, and atom types. Save the prepared protein as protein.pdbqt.

Part 3: Ligand Preparation
  • Generation of the 3D Structure of 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one:

    • Convert the 2D drawing to a 3D structure and perform an initial energy minimization using the software's built-in tools (e.g., MM2 force field).

    • Save the structure in a common format like SDF or MOL2.

  • Preparation of the Ligand using AutoDock Tools (ADT):

    • Load the 3D structure of the ligand into ADT.

    • Assign Gasteiger Charges: These are partial atomic charges suitable for small organic molecules. Use the "Edit" -> "Charges" -> "Compute Gasteiger" option.

    • Detect Rotatable Bonds: The flexibility of the ligand is a key aspect of docking. ADT can automatically detect and define rotatable bonds. Navigate to "Ligand" -> "Torsion Tree" -> "Detect Root".

    • Save as PDBQT: Save the prepared ligand as ligand.pdbqt.

Part 4: Molecular Docking Simulation
  • Grid Box Generation:

    • In ADT, load the prepared protein (protein.pdbqt).

    • Open the "Grid" -> "Grid Box" menu.

    • The grid box defines the three-dimensional space where AutoDock Vina will search for favorable binding poses.

    • To accurately define the active site, it is best practice to center the grid box on the position of the co-crystallized ligand from the original PDB file.

    • Adjust the dimensions of the grid box to be large enough to accommodate the ligand and allow for its free rotation and translation. A box size of approximately 20x20x20 Å is often a good starting point.

    • Save the grid parameters to a configuration file (e.g., conf.txt).

  • Running AutoDock Vina:

    • AutoDock Vina is a command-line tool. The docking simulation is initiated by running the Vina executable with the appropriate command-line arguments.

    • Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.

    • Execute the docking run from the command line: vina --config conf.txt --log log.txt

Part 5: Results Analysis and Validation
  • Analysis of Docking Results:

    • The output file (docking_results.pdbqt) will contain multiple predicted binding poses for the ligand, ranked by their binding affinity (in kcal/mol).

    • The log.txt file will also contain a table of the binding energies for each pose.

    • Load the protein.pdbqt and docking_results.pdbqt files into PyMOL for visualization.

    • Analyze the top-ranked poses. Pay close attention to key molecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with active site residues. Key residues in the PI3Kα active site include those in the P-loop (residues 772–778) and the catalytic loop.

    • A lower binding energy generally indicates a more favorable binding interaction.

  • Protocol Validation (Self-Validating System):

    • To ensure the trustworthiness of the docking protocol, it is essential to perform a re-docking experiment.

    • Prepare the co-crystallized ligand from the 4JPS PDB file using the same procedure as for the test ligand.

    • Dock this prepared co-crystallized ligand back into the active site of the prepared protein using the same grid parameters.

    • Compare the predicted binding pose of the re-docked ligand with its original crystallographic pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the two poses. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.

Quantitative Data Summary

The results of a typical molecular docking study can be summarized in a table for easy comparison.

Parameter7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-oneKnown PI3K Inhibitor (Control)Re-docked Co-crystallized Ligand
Binding Affinity (kcal/mol) Value from Vina outputValue from Vina outputValue from Vina output
RMSD (Å) N/AN/ACalculated value
Key Interacting Residues List residues from visualizationList residues from visualizationList residues from visualization
Number of Hydrogen Bonds Count from visualizationCount from visualizationCount from visualization

Conclusion and Future Directions

This application note provides a detailed and scientifically grounded protocol for the molecular docking of 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one with the PI3K enzyme. By following these steps, researchers can obtain valuable insights into the potential binding mode and affinity of this novel compound. The emphasis on protocol validation through re-docking is critical for establishing confidence in the in silico results.

The findings from this molecular docking study can serve as a strong foundation for further drug discovery efforts. Promising candidates identified through this computational approach should be prioritized for experimental validation, such as in vitro kinase assays, to confirm their inhibitory activity. The synergy between computational and experimental methods is paramount in the efficient and successful development of novel therapeutic agents.

References

  • Kinetic and structural analyses reveal residues in phosphoinositide 3-kinase α that are critical for catalysis and substrate recognition. (n.d.). Journal of Biological Chemistry. Retrieved from [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 18). YouTube. Retrieved from [Link]

  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025, April 29). YouTube. Retrieved from [Link]

  • A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. (n.d.). Frontiers in Oncology. Retrieved from [Link]

  • a Schematic representation of the 3D structure of PI3K (PDB: 5UBR),... (n.d.). ResearchGate. Retrieved from [Link]

  • The PI3K pathway in human disease. (n.d.). Journal of Clinical Investigation. Retrieved from [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. Retrieved from [Link]

  • Ligand docking and binding site analysis with pymol and autodock/vina. (n.d.). SciSpace. Retrieved from [Link]

  • Molecular Docking: A Comprehensive Guide for 2025. (2026, January 2). Shadecoder. Retrieved from [Link]

  • 7PG5: Crystal Structure of PI3Kalpha. (2022, August 24). RCSB PDB. Retrieved from [Link]

  • 4KZC: Structure of PI3K gamma with Imidazopyridine inhibitors. (2013, July 17). RCSB PDB. Retrieved from [Link]

  • Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). (2023, July 24). Taylor & Francis Online. Retrieved from [Link]

  • Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal c. (n.d.). Pharmacy Education. Retrieved from [Link]

  • Structural biology of PI3K. (a) Domain organization of the catalytic... (n.d.). ResearchGate. Retrieved from [Link]

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2014, May 5). Molecular Cancer Therapeutics. Retrieved from [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved from [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved from [Link]

  • Phosphoinositide 3-kinase inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • Antineoplastic PI3K Inhibitors: Drug Class, Uses, Side Effects, Drug Names. (2021, October 25). RxList. Retrieved from [Link]

  • PI3K-Akt signaling pathway. (n.d.). Cusabio. Retrieved from [Link]

  • PI3K/AKT/mTOR Signaling Pathway. (2021, January 12). Encyclopedia.pub. Retrieved from [Link]

  • Cryo-EM structures of PI3Kα reveal conformational changes during inhibition and activation. (2021, November 1). PNAS. Retrieved from [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). PLOS Computational Biology. Retrieved from [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010, April 17). BMC Bioinformatics. Retrieved from [Link]

  • Structural insights into phosphoinositide 3-kinase catalysis and signalling. (n.d.). MRC Laboratory of Molecular Biology. Retrieved from [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (n.d.). ResearchGate. Retrieved from [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022, August 3). Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Dockingpie. (2023, July 19). PyMOL Wiki. Retrieved from [Link]

  • DockingPie: a consensus docking plugin for PyMOL. (2022, September 15). Bioinformatics. Retrieved from [Link]

  • Visualizing protein-protein docking using PyMOL. (2021, October 12). Medium. Retrieved from [Link]

  • The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. (2025, May 28). MDPI. Retrieved from [Link]

  • Best Practices in Docking and Activity Prediction. (2016, February 12). bioRxiv. Retrieved from [Link]

  • Lessons from Docking Validation. (n.d.). Protein Structural Analysis Laboratory - Michigan State University. Retrieved from [Link]

  • Molecular Basis of Oncogenic PI3K Proteins. (2024, December 30). MDPI. Retrieved from [Link]

  • PI3K Driver Mutations: A Biophysical Membrane-Centric Perspective. (n.d.). Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2023, July 3). MDPI. Retrieved from [Link]

Sources

Application Note: Development of an HPLC Method for Purity Analysis of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinolinone derivatives (e.g., aripiprazole, cilostazol, fluoroquinolones) represent a critical scaffold in medicinal chemistry, often exhibiting basicity, hydrophobicity, and potential for tautomerism. These physicochemical properties present distinct chromatographic challenges, primarily peak tailing due to silanol interactions and structural isomerism that defies separation on standard C18 phases.

This guide moves beyond generic "cookbook" recipes. It details a Quality by Design (QbD) approach to developing a stability-indicating HPLC method, prioritizing the use of Phenyl-Hexyl stationary phases and pH-controlled mobile phases to ensure robust separation of impurities and degradation products.

Part 1: Physicochemical Assessment & Strategy

Before touching the instrument, the method must be grounded in the analyte's chemistry.

The Basicity Challenge

Quinolinones typically possess a basic nitrogen within the heterocyclic ring or on a side chain (pKa ~4–8).

  • The Mechanism: At neutral pH (6–7), secondary interactions occur between the positively charged nitrogen of the analyte and the ionized, negatively charged residual silanols (

    
    ) on the silica surface.
    
  • The Result: Severe peak tailing, retention time shifting, and loss of resolution.

  • The Solution: We must control the ionization state of both the analyte and the surface.

The Selectivity Strategy ( Interactions)

Standard C18 (octadecyl) columns rely on hydrophobic subtraction. However, quinolinone impurities often differ only by the position of a substituent (positional isomers).

  • Recommendation: Use a Phenyl-Hexyl stationary phase.[1][2][3]

  • Why: The phenyl ring on the stationary phase engages in

    
     interactions with the aromatic quinolinone core. This provides an orthogonal separation mechanism to hydrophobicity, significantly improving the resolution of isomers.
    

Part 2: Method Development Workflow (Visualized)

The following diagram outlines the logical flow for developing this method, adhering to ICH Q14 (Analytical Procedure Development) principles.

MethodDevelopment Start START: Analyte Assessment (pKa, LogP, Solubility) Scouting Phase 1: Column & pH Scouting (C18 vs. Phenyl-Hexyl) Start->Scouting Decision Is Resolution (Rs) > 2.0 for critical pair? Scouting->Decision Optimize Phase 2: Optimization (Gradient Slope, Temp) Decision->Optimize No Validation Phase 3: ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Decision->Validation Yes Optimize->Decision Final FINAL METHOD Validation->Final

Figure 1: QbD-aligned workflow for HPLC method development, moving from assessment to validation.

Part 3: Detailed Experimental Protocols

Protocol A: Initial Method Scouting

Objective: Determine the optimal stationary phase and pH to suppress silanol activity.

Materials:

  • Column A: End-capped C18 (e.g., 150 x 4.6 mm, 3.5 µm).

  • Column B: Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A (MPA): 20 mM Potassium Phosphate buffer, pH 2.5.[4]

  • Mobile Phase B (MPB): Acetonitrile (ACN).

Rationale for pH 2.5: At pH 2.5, the basic quinolinone nitrogen is fully protonated (


), but the silica silanols are protonated and neutral (

). This eliminates the ionic attraction (

) that causes tailing.

Gradient Program:

Time (min) % MPB Flow Rate (mL/min)
0.0 5 1.0
15.0 90 1.0
20.0 90 1.0
20.1 5 1.0

| 25.0 | 5 | 1.0 |

Execution:

  • Inject the sample on Column A (C18). Calculate Resolution (

    
    ) and Tailing Factor (
    
    
    
    ).
  • Inject the sample on Column B (Phenyl-Hexyl).

  • Compare: Expect Column B to show superior separation of positional isomers due to

    
     selectivity.
    
Protocol B: Optimization of Critical Parameters

If the scouting run yields


 for any impurity pair, optimize the following:
  • Organic Modifier: Switch MPB from ACN to Methanol. Methanol is a protic solvent and can enhance

    
     interactions on Phenyl-Hexyl columns, often altering selectivity significantly.[1]
    
  • Temperature: Quinolinones are rigid molecules. Increasing temperature to 40°C or 50°C improves mass transfer, sharpening peaks and reducing backpressure.

Part 4: Validation (ICH Q2 R2)

Once the method is locked, it must be validated according to ICH Q2(R2) guidelines. The recent R2 revision emphasizes "fitness for purpose" and lifecycle management.[5]

Validation Summary Table:

ParameterAcceptance CriteriaExperimental Approach
Specificity No interference at RT of main peak. Purity Angle < Purity Threshold (PDA).Inject blank, placebo, and forced degradation samples (acid, base, ox, thermal).
Linearity

5 concentration levels ranging from LOQ to 120% of target concentration.
Accuracy 98.0% – 102.0% RecoverySpike impurities into placebo at 50%, 100%, and 150% levels.
Precision RSD

2.0% (System)
6 replicate injections of standard solution.
LOD / LOQ S/N

3 (LOD); S/N

10 (LOQ)
Determine via visual evaluation or Signal-to-Noise ratio method.
Robustness System Suitability remains validDeliberately vary pH (±0.2), Flow (±0.1 mL/min), and Temp (±5°C).

Part 5: Troubleshooting Guide (Visualized)

Common issues with quinolinones and their mechanistic solutions.

Troubleshooting Issue Problem: Peak Tailing (Tf > 1.5) CheckPH Check Mobile Phase pH (Is it < 3.0?) Issue->CheckPH CheckCol Check Column Type (Is it End-capped?) CheckPH->CheckCol Yes Action1 Action: Lower pH to 2.5 (Suppress Silanols) CheckPH->Action1 No Action2 Action: Switch to Phenyl-Hexyl or Hybrid Silica CheckCol->Action2 No Action3 Action: Add Modifier (e.g., 0.1% TEA - Last Resort) CheckCol->Action3 Yes (Still Tailing)

Figure 2: Decision tree for diagnosing and resolving peak tailing in basic quinolinone analysis.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[5][6] The global regulatory standard for analytical validation. [Link]

  • Chromatography Online. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (2022).[7][8] Detailed comparison of selectivity mechanisms for aromatic compounds. [Link]

  • Advanced Materials Technology.HALO Phenyl-Hexyl HPLC Columns Application Note.

    
     interaction benefits for aromatic separations.[4][9]
    [Link]
    
  • Welch Materials. A Guide to Selective Columns for Isomer Separation. (2024).[5][9] Discusses the utility of Phenyl-Hexyl columns for positional isomers. [Link]

Sources

Cell cycle analysis of bladder cancer cells treated with quinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Cell Cycle Analysis of Bladder Cancer Cells Treated with Quinoline Derivatives

Introduction & Mechanistic Rationale

Bladder cancer, predominantly urothelial carcinoma, presents a significant clinical challenge due to high recurrence rates and resistance to standard chemotherapies. Recently, quinoline derivatives have emerged as highly versatile pharmacophores in oncology. Depending on their structural modifications, these compounds can act as DNA intercalators, kinase inhibitors, or epigenetic modulators, ultimately halting tumor proliferation through precise cell cycle checkpoints.

Understanding the specific phase at which a novel quinoline derivative arrests the cell cycle is critical for elucidating its mechanism of action (MoA) and identifying potential synergistic drug combinations. For instance,1 have been shown to induce G2/M phase arrest in T24 bladder cancer cells[1]. Conversely,2 (such as QTCA-1 and QTCA-4) trigger profound G0/G1 arrest and subsequent apoptosis in 5637 bladder carcinoma cells[2]. Furthermore, novel3 have demonstrated potent inhibition of Lysine-specific demethylase 1 (LSD1) in HT1376 cells, disrupting chromatin dynamics essential for cell cycle progression[3].

Pathway Q Quinoline Derivatives (e.g., QTCAs, Fluoroquinolones) DNA DNA Intercalation & Damage Q->DNA Kinase Kinase/LSD1 Inhibition Q->Kinase p53 p53 Activation DNA->p53 p21 p21/p27 Upregulation Kinase->p21 p53->p21 CDK Cyclin/CDK Complex Inhibition p21->CDK Arrest Cell Cycle Arrest (G0/G1 or G2/M) CDK->Arrest

Mechanistic pathways of quinoline derivative-induced cell cycle arrest in bladder cancer cells.

Quantitative Data Summary

The diverse structural modifications of the quinoline scaffold dictate the specific cell cycle checkpoint activated in urothelial carcinoma models. Table 1 summarizes recent findings based on structural classes.

Table 1: Effects of Quinoline Derivatives on Bladder Cancer Cell Lines

Quinoline Derivative ClassRepresentative CompoundBladder Cancer ModelPrimary Target / MoACell Cycle Arrest Phase
FluoroquinolonesNorfloxacin, EnrofloxacinT24DNA Gyrase / TopoisomeraseG2/M[1]
7-Chloroquinoline-1,2,3-triazoyl carboxamidesQTCA-1, QTCA-45637Pro-apoptotic protein modulationG0/G1[2]
Sulphonamide-quinoline hybridsCompound L8HT1376, HTB5LSD1 InhibitionG1/S transition[3]

Standardized Experimental Protocols

To ensure high-fidelity, reproducible cell cycle data, the following protocols utilize Propidium Iodide (PI) staining coupled with flow cytometry, validated by downstream immunoblotting. This establishes a self-validating system ensuring that fluorescence data accurately reflects intracellular molecular shifts.

Workflow Seed Cell Culture (T24/5637) Treat Drug Treatment (IC50/IC90, 24-48h) Seed->Treat Harvest Trypsinization & Washing Treat->Harvest Fix Fixation (Cold 70% EtOH) Harvest->Fix Stain PI/RNase A Staining Fix->Stain Flow Flow Cytometry Acquisition Stain->Flow Analyze ModFit/FlowJo Analysis Flow->Analyze

Step-by-step workflow for PI-based cell cycle analysis via flow cytometry.

Protocol A: Cell Treatment and Harvest

Causality Note: Bladder cancer cells must be in the logarithmic growth phase prior to treatment. Confluent cultures suffer from contact inhibition, which artificially forces cells into the G0/G1 phase, masking the true effect of the quinoline derivative.

  • Seeding: Seed T24 or 5637 cells at a density of

    
     cells/well in a 6-well plate using McCoy's 5A or RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
    
  • Treatment: Replace media with fresh media containing the quinoline derivative at predetermined LC50 and LC90 concentrations. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24 to 48 hours[1].

  • Harvesting: Collect the media (which contains early apoptotic/detached cells). Wash the adherent cells with PBS, trypsinize, and pool with the collected media. Centrifuge at 500 x g for 5 minutes.

Protocol B: Fixation and Propidium Iodide (PI) Staining

Causality Note: PI is a stoichiometric, intercalating fluorochrome. To reach the nuclear DNA, the cell membrane must be permeabilized. We use cold 70% ethanol because it dehydrates the cell, coagulating proteins to lock them in place while permeabilizing the lipid bilayer. Furthermore, because PI binds to all double-stranded nucleic acids, RNase A must be added to eliminate RNA. Without RNase A, RNA fluorescence will blur the G0/G1 and S-phase peaks, ruining the Coefficient of Variation (CV).

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While vortexing gently, add 1.5 mL of ice-cold absolute ethanol dropwise (final concentration ~70%).

  • Incubation: Store the fixed cells at -20°C for at least 24 hours to ensure complete fixation and minimize protease activity[1].

  • Washing: Centrifuge at 1000 x g for 5 minutes at 4°C to remove ethanol. Wash twice with cold PBS to rehydrate the cells.

  • Staining: Resuspend the pellet in 0.5 mL of PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze immediately on a flow cytometer (e.g., BD FACSCanto or Beckman Coulter CytoFLEX) using a low flow rate to ensure a narrow CV (target CV < 5% for the G0/G1 peak). Collect at least 10,000 single-cell events.

Protocol C: Self-Validation via Immunoblotting

Flow cytometry provides phenotypic data, but molecular validation is required to prove the mechanism. If a quinoline derivative induces G0/G1 arrest, this must correlate with an upregulation of CDK inhibitors and a downregulation of Cyclin/CDK complexes[2].

  • Lyse a parallel set of treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein using a BCA assay and resolve 30 µg of lysate via SDS-PAGE.

  • Transfer to a PVDF membrane and probe for key cell cycle regulators:

    • For G0/G1 Arrest: Probe for Cyclin D1, CDK4, CDK6, p21^(Waf1/Cip1), and p27^(Kip1).

    • For G2/M Arrest: Probe for Cyclin B1, CDK1 (cdc2), and p-cdc2 (Tyr15).

  • Normalize against a loading control (e.g., GAPDH or β-actin) to validate the flow cytometry histograms.

References

  • Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures. nih.gov. Available at:[Link]

  • Discovery of novel sulphonamide hybrids that inhibit LSD1 against bladder cancer cells. Taylor & Francis. Available at:[Link]

  • 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. nih.gov. Available at:[Link]

Sources

Troubleshooting & Optimization

Improving the solubility of 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one for in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the Solubility of 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one for In Vitro Assays Role: Senior Application Scientist, Technical Support Center Audience: Drug Discovery Researchers & Assay Development Scientists

Welcome to the technical support hub for 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one . As a fused tricyclic heterocycle, this compound exhibits significant planarity and lipophilicity, characteristics that drive potent biological interactions (often at benzodiazepine or glutamate sites) but present severe solubility challenges in aqueous media.

This guide addresses the "crash-out" phenomenon (precipitation upon dilution), plastic adsorption, and solvent compatibility.

Troubleshooting Guide: Common Solubility Issues

Issue 1: Compound precipitates immediately upon dilution into cell culture media.

Diagnosis: Rapid change in solvent polarity. The transition from 100% DMSO to aqueous media creates a "supersaturation spike." The planar structure of the isoxazoloquinoline core encourages


-

stacking and rapid crystallization before the molecules can disperse.

Solution: The "Solubility Bridge" Protocol Do not pipette DMSO stock directly into the bulk media. Instead, use an intermediate co-solvent step to lower the polarity gradient.

  • Step 1: Dilute DMSO stock 1:10 into PEG-400 (Polyethylene Glycol 400).

  • Step 2: Dilute this mix into your assay buffer.

  • Why? PEG-400 acts as an amphiphilic interface, wrapping the hydrophobic core and preventing immediate lattice formation [1].

Issue 2: IC curves are erratic or show a "bell shape."

Diagnosis: Non-specific plastic binding or micro-precipitation. Lipophilic quinolinones often adsorb to polystyrene (PS) plates, effectively lowering the free concentration in the well. "Bell shapes" often indicate precipitation at high concentrations, causing loss of signal.

Solution:

  • Switch Plastics: Use Low-Binding Polypropylene (PP) plates for intermediate dilutions.

  • Add Carrier Protein: Supplement buffers with 0.1% BSA (Bovine Serum Albumin) or HSA. Albumin binds lipophilic drugs reversibly, keeping them in solution while allowing equilibrium with the target receptor [2].

  • Detergent: Add 0.01% Triton X-100 or Tween-20 to the assay buffer (if the assay tolerates it) to disrupt micro-aggregates.

Issue 3: Compound is insoluble even in DMSO stock at high concentrations (>10 mM).

Diagnosis: Crystal lattice energy barrier or water contamination. DMSO is hygroscopic.[1] Even 1% water uptake can drastically reduce the solubility of this compound.

Solution:

  • Use anhydrous DMSO (stored over molecular sieves).

  • Sonication: Sonicate at 40°C for 10–15 minutes. The heat disrupts the crystal lattice, and the compound will often remain supercooled in solution upon returning to room temperature.

Optimized Protocols

Protocol A: Preparation of Stable Stock Solutions

Standard Practice: Avoid freeze-thaw cycles which promote crystal nucleation.

ParameterRecommendation
Primary Solvent Anhydrous DMSO (Dimethyl Sulfoxide)
Max Concentration 10 mM - 20 mM (Compound dependent; heating may be required)
Storage Temp -20°C (Short term), -80°C (Long term)
Vessel Type Amber glass vials (prevents plastic leaching and UV degradation)
Protocol B: The "Solubility Bridge" Dilution Method

Use this method for IC


 curves to prevent precipitation shocks.
  • Start: 10 mM Stock in DMSO.

  • Intermediate: Dilute 4 µL of Stock into 36 µL of PEG-400 . (Concentration = 1 mM; Solvent = 10% DMSO / 90% PEG-400).

  • Final Assay: Dilute 1 µL of Intermediate into 99 µL of Assay Media (with 0.1% BSA).

    • Final Conc: 10 µM.

    • Final Solvent: 0.1% DMSO / 0.9% PEG-400.

    • Result: A stable dispersion with minimal precipitation risk.

Visualizing the Workflow

The following diagrams illustrate the mechanism of precipitation and the logic behind the "Solubility Bridge" correction.

Diagram 1: Solubility Bridge Workflow

This flow prevents the "polarity shock" that causes 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one to crash out.

SolubilityBridge Stock 10 mM Stock (100% DMSO) Precip Direct Dilution: PRECIPITATION RISK Stock->Precip Direct into Buffer Bridge Intermediate Mix (10% DMSO / 90% PEG-400) Stock->Bridge 1:10 Dilution Final Assay Well (Buffer + 0.1% BSA) Bridge->Final 1:100 Dilution (Gradual Polarity Shift)

Caption: The "Solubility Bridge" uses PEG-400 to buffer the polarity shift, preventing the immediate crystallization seen with direct DMSO-to-Water injection.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to resolve inconsistent assay data.

Troubleshooting Start Problem: Inconsistent Data / Low Potency CheckVis Visible Precipitate? Start->CheckVis YesPrecip Yes: Solubility Failure CheckVis->YesPrecip NoPrecip No: Adsorption/Aggregation CheckVis->NoPrecip Action1 Use Solubility Bridge (PEG-400) YesPrecip->Action1 Action2 Add 0.1% BSA or Switch to Glass/PP NoPrecip->Action2

Caption: Diagnostic logic for distinguishing between gross precipitation (solubility limit) and surface adsorption (plastic binding).

Frequently Asked Questions (FAQs)

Q: Can I use ethanol instead of DMSO? A: Generally, no. While ethanol is less toxic to some cells, fused tricyclic heterocycles like 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one usually have significantly lower solubility in ethanol compared to DMSO. If DMSO toxicity is a concern, keep the final DMSO concentration < 0.1% and include a vehicle control.

Q: Why does the compound precipitate after 2 hours in the assay plate? A: This is "kinetic solubility" vs. "thermodynamic solubility." You likely created a supersaturated solution that was temporarily stable but eventually crashed out. To fix this, reduce the working concentration or increase the concentration of carrier protein (BSA/FBS) in the media to sequester the lipophilic molecules [3].

Q: Is the lactam (3-one) moiety sensitive to pH? A: The amide/lactam bond is generally stable at physiological pH (7.4). However, avoid extreme basic conditions (pH > 10) during stock preparation, as this can induce ring opening or tautomeric shifts that alter solubility and potency [4].

References

  • Li, P. & Zhao, L. (2019). Solubilization of Poorly Water-Soluble Drugs: Techniques and Strategies. Developing Solid Oral Dosage Forms. Academic Press.

  • Kerns, E. H.[2] & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Chapter 5: Solubility. Elsevier.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Chikkula, K. V., et al. (2020).[3] A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.

Sources

Optimization of reaction conditions for Gould-Jacobs cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Gould-Jacobs Cyclization

Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, chemists, and drug development professionals who are working to synthesize quinoline and 4-hydroxyquinoline derivatives. Here, we will address common challenges, provide in-depth explanations for experimental choices, and offer robust protocols to enhance the success of your syntheses.

Understanding the Gould-Jacobs Reaction: A Mechanistic Overview

The Gould-Jacobs reaction is a powerful and widely used method for constructing the quinoline scaffold, a core structure in many pharmaceuticals, including antimalarials and antibiotics.[1][2] The reaction proceeds in a sequence:

  • Condensation: An aniline or its derivative reacts with an alkoxymethylenemalonic ester (such as diethyl ethoxymethylenemalonate, DEEM) via nucleophilic substitution to form an anilidomethylenemalonic ester intermediate. This initial step is typically conducted at moderate temperatures (100-130°C) and results in the elimination of an alcohol molecule (e.g., ethanol).[3]

  • Thermal Cyclization: The key ring-forming step is a high-temperature, intramolecular electrocyclization.[4] This pericyclic reaction requires significant thermal energy (typically 250-300°C) to overcome the activation barrier, leading to the formation of the 4-hydroxy-3-carboalkoxyquinoline product.[5]

  • Hydrolysis & Decarboxylation (Optional): The resulting ester can be saponified to a carboxylic acid and subsequently decarboxylated, often with heat, to yield a 4-hydroxyquinoline.[1][6]

The high temperature required for the cyclization is a critical parameter and often the source of experimental challenges.[5]

Gould-Jacobs Reaction Pathway

Gould_Jacobs_Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Optional Hydrolysis & Decarboxylation Aniline Aniline + Alkoxymethylenemalonate Intermediate Anilidomethylene- malonate Intermediate Aniline->Intermediate 100-130°C -EtOH CyclizedProduct 4-Hydroxy-3-carboalkoxy- quinoline Intermediate->CyclizedProduct 250-300°C -EtOH FinalProduct 4-Hydroxyquinoline CyclizedProduct->FinalProduct 1. NaOH 2. Heat, -CO2

Caption: Simplified workflow of the Gould-Jacobs reaction sequence.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the Gould-Jacobs reaction in a question-and-answer format.

Problem Area 1: Low or No Yield of Cyclized Product

Q: My cyclization reaction is not working or the yield is extremely low. What are the first things I should check?

A: Incomplete cyclization is a frequent issue. The primary cause is almost always insufficient temperature.[3]

  • Causality: The intramolecular 6-electron cyclization has a high activation energy barrier. Without sufficient thermal energy, the reaction will stall at the anilidomethylenemalonate intermediate.[5]

  • Initial Checks & Solutions:

    • Verify Temperature: Ensure your heating apparatus (mantle, oil bath, or microwave reactor) is accurately reaching and maintaining the target temperature of 250°C or higher. External temperature probes can be misleading; measure the internal reaction temperature if possible.

    • Increase Temperature: Gradually increase the reaction temperature in 10-15°C increments. For very stable substrates, temperatures up to 300°C may be necessary.[3][5]

    • Extend Reaction Time: If higher temperatures lead to decomposition, try extending the reaction time at the current temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal balance.[3]

    • Consider Microwave Heating: Microwave irradiation is an excellent alternative for achieving rapid and uniform heating to high temperatures, often resulting in significantly improved yields and shorter reaction times.[2][3]

Q: How do I choose the right solvent for the high-temperature cyclization?

A: The solvent's primary role is to effectively transfer heat to the substrate and solubilize it. Therefore, a high boiling point is the most critical characteristic.

  • Causality: Using a low-boiling solvent will prevent the reaction from reaching the necessary temperature for cyclization. The solvent must be stable and inert under the harsh reaction conditions to prevent side reactions.

  • Recommended Solvents:

    • Diphenyl ether (b.p. 259°C) and Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. 257°C) are the most common and effective solvents for this reaction.[3][7]

    • Mineral oil is another high-boiling, inert option.[7]

    • For specific applications, other solvents like 1,2,4-trichlorobenzene and 2-nitrotoluene have also been used successfully.[7]

    • Recent advancements have shown that continuous flow reactors can utilize lower-boiling solvents like THF under high pressure and temperature, facilitating easier work-up.[8]

Q: My aniline substrate has electron-withdrawing groups and is reacting poorly. What can I do?

A: The electronic nature of the aniline substrate significantly impacts its nucleophilicity and the subsequent cyclization.

  • Causality: Electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) decrease the electron density on the aniline nitrogen, making it a weaker nucleophile in the initial condensation step. They also disfavor the electrophilic aromatic substitution character of the cyclization step.

  • Solutions:

    • More Forcing Conditions: For anilines with electron-withdrawing groups, you will likely need to use higher temperatures and longer reaction times to drive the reaction to completion.[7]

    • Catalysis: While the thermal reaction is standard, some literature reports the use of acidic catalysts like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) to promote cyclization under milder conditions (e.g., 80-100°C).[4][9] These reagents can be particularly useful for deactivated systems.

Problem Area 2: Side Reactions and Impurities

Q: My reaction mixture is turning into a dark, tarry mess. What's causing this decomposition?

A: The formation of tar is a common sign of product or starting material decomposition at the high temperatures required for cyclization.[3]

  • Causality: Prolonged exposure to very high temperatures can lead to undesired side reactions and polymerization, especially if the substrate or product is sensitive.

  • Solutions:

    • Optimize Time and Temperature: The key is to find the "sweet spot" that allows for efficient cyclization without significant degradation. A time-course study is highly recommended.[5] For example, a higher temperature for a shorter duration may give a cleaner reaction than a lower temperature for a prolonged period.[5]

    • Inert Atmosphere: Always run the high-temperature cyclization under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, which can contribute to decomposition.[3]

    • Solvent Quality: Ensure your high-boiling solvent is pure and free of contaminants that could catalyze decomposition.

Q: I'm getting a mixture of regioisomers. How can I improve selectivity?

A: When using an asymmetrically substituted aniline (e.g., a meta-substituted aniline), cyclization can occur at either of the two ortho positions, leading to regioisomers.[7]

  • Causality: The regiochemical outcome is a delicate balance of steric and electronic factors.[7]

    • Steric Hindrance: A bulky group will generally direct the cyclization to the less hindered ortho position.[7]

    • Electronic Effects: Electron-donating groups can activate the ortho position, while the directing effects of electron-withdrawing groups can be more complex. The Gould-Jacobs reaction is generally most effective for anilines with electron-donating groups at the meta-position.[1]

  • Solutions:

    • Substrate Choice: If possible, choose a starting material where the directing effects are unambiguous.

    • Literature Precedent: This is a well-known challenge. It is crucial to search the literature for your specific aniline or a closely related analogue to determine the expected regioselectivity under thermal conditions.

    • Alternative Syntheses: If regioselectivity remains poor, you may need to consider an alternative, more selective quinoline synthesis that allows for pre-functionalization, such as the Friedländer or Combes synthesis.

Frequently Asked Questions (FAQs)

Q: What is the typical temperature range for the initial condensation step? A: The condensation of the aniline with diethyl ethoxymethylenemalonate is typically performed between 100-130°C for 1-2 hours.[3] You can often monitor the progress by observing the evolution of ethanol.

Q: My final product is a viscous oil and won't crystallize. How can I purify it? A: This is common, especially if residual high-boiling solvent is present.

  • High Vacuum: Ensure all high-boiling solvent (e.g., diphenyl ether) is removed under a high vacuum.

  • Trituration: Try adding a non-polar solvent like hexanes or petroleum ether to the oil and stirring vigorously. This can often induce precipitation or crystallization of the product.[3]

  • Column Chromatography: If trituration fails, purification by column chromatography is the most reliable method to remove impurities and residual solvent.[3]

Q: Can I run the reaction neat (without solvent)? A: Yes, particularly when using microwave heating. Running the reaction neat can simplify work-up as there is no high-boiling solvent to remove.[2][5] However, this may not be suitable for all substrates, as it can sometimes lead to localized overheating and decomposition with conventional heating methods.

Experimental Protocols & Data

Protocol: General Procedure for Gould-Jacobs Synthesis (Conventional Heating)

Step 1: Condensation

  • In a round-bottom flask equipped with a condenser, combine the aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.0-1.2 eq.).

  • Heat the mixture in an oil bath at 120°C for 1-2 hours. The reaction should become homogeneous.

  • Cool the mixture to room temperature. The resulting crude anilidomethylenemalonate intermediate is often used directly in the next step without purification.

Step 2: Cyclization

  • To the flask containing the crude intermediate, add a high-boiling solvent (e.g., Dowtherm A or diphenyl ether, approx. 5-10 mL per gram of aniline).

  • Fit the flask with a high-temperature thermometer and a reflux condenser, and place it under a positive pressure of inert gas (N₂ or Ar).

  • Heat the mixture to 250°C in a heating mantle. Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Allow the reaction to cool to below 100°C.

Step 3: Work-up and Purification

  • While still warm, pour the reaction mixture into a beaker containing a large volume of a non-polar solvent (e.g., hexane or petroleum ether) and stir. The product should precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with the non-polar solvent to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.[3]

Table: Recommended Starting Conditions
Aniline Substituent TypeTypical Cyclization Temp. (°C)SolventKey Considerations
Electron-Donating (e.g., -OCH₃, -CH₃)250°CDowtherm A / Diphenyl EtherReaction is generally favorable. Monitor for potential side reactions if other functional groups are present.
Unsubstituted250°CDowtherm A / Diphenyl EtherStandard conditions are typically effective.
Electron-Withdrawing (e.g., -Cl, -Br)250 - 280°CDowtherm A / Diphenyl EtherMay require higher temperatures or longer reaction times.[7]
Strongly Deactivating (e.g., -NO₂)280 - 300°C (or catalyst)Dowtherm A / Eaton's ReagentThermal cyclization is challenging. Consider acid catalysis like Eaton's reagent for milder conditions.[9]
Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low/No Yield of Cyclized Product CheckTemp Is internal reaction temperature ≥ 250°C? Start->CheckTemp IncreaseTemp Action: Increase temperature (e.g., to 260-280°C) CheckTemp->IncreaseTemp No CheckDecomp Is decomposition (tarring) observed? CheckTemp->CheckDecomp Yes IncreaseTemp->CheckDecomp UseMicrowave Alternative: Use Microwave Heating for rapid, even heating IncreaseTemp->UseMicrowave OptimizeTime Action: Reduce reaction time or use a slightly lower temp for a longer duration CheckDecomp->OptimizeTime Yes CheckSubstrate Is aniline substrate electron-deficient? CheckDecomp->CheckSubstrate No OptimizeTime->CheckSubstrate UseCatalyst Action: Consider acid catalyst (e.g., Eaton's Reagent) CheckSubstrate->UseCatalyst Yes Success Success: Product Formed CheckSubstrate->Success No UseCatalyst->Success

Sources

Troubleshooting poor yield in Suzuki-Miyaura cross-coupling for oxazolo-quinolinones

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: SM-OXQ-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering a "perfect storm" of synthetic challenges. The oxazolo-quinolinone scaffold presents a dichotomy of failure modes: the quinolinone core is notoriously insoluble and electron-deficient, while the fused oxazole ring is sensitive to nucleophilic attack and ring-opening under the very basic conditions required for Suzuki coupling.

This guide moves beyond generic advice. We treat your reaction as a system of three competing variables: Catalyst Life , Substrate Integrity , and Boronate Stability .

Phase 1: Diagnostic Triage

Before altering conditions, identify the specific failure mode using this decision matrix.

TroubleshootingTree Start Low Yield / No Reaction CheckSM Analyze Crude NMR/LCMS: Is Aryl Halide (SM) consumed? Start->CheckSM SM_Remains Yes: SM Remains CheckSM->SM_Remains SM_Gone No: SM Consumed CheckSM->SM_Gone Cat_Death Catalyst Deactivation (Pd Black formation?) SM_Remains->Cat_Death Black precip Solubility Solubility Issue (SM crashed out?) SM_Remains->Solubility Suspension Dehal Product: Dehalogenated SM (Hydrodehalogenation) SM_Gone->Dehal Mass = SM - Hal + H Homo Product: Homocoupling (Biaryl formed) SM_Gone->Homo Boronic acid dimer RingOpen Product: Ring Opening (Amide/Nitrile species) SM_Gone->RingOpen Complex mixture

Figure 1: Diagnostic logic flow. Identify if the failure is kinetic (catalyst death) or thermodynamic (side reactions).

Phase 2: The "Engine" (Catalyst & Ligand)

The Problem: Nitrogen atoms in the oxazolo-quinolinone scaffold (specifically N3 of the quinolinone and N of the oxazole) are Lewis basic. They competitively bind to the Palladium center, displacing standard ligands like PPh3. This arrests the catalytic cycle, often resulting in "Pd black" precipitation.

The Solution: You must use bulky, electron-rich phosphine ligands that bind tighter to Pd than your substrate does.

Recommended Catalytic Systems
Catalyst SystemRole/MechanismWhen to Use
XPhos Pd G3 Bulky biaryl ligand creates a "protective shell" around Pd, preventing N-coordination.First Line Defense. Excellent for heteroaryl chlorides.
Pd(dppf)Cl₂ · DCM Bidentate ligand with a large bite angle; resists displacement by substrate nitrogens.Robust Standard. Good for scale-up; less air-sensitive.
Pd(OAc)₂ + SPhos SPhos facilitates oxidative addition on electron-rich/deactivated halides.Use if the halogen is on the electron-rich oxazole ring.

Protocol Adjustment:

  • Do not use tetrakis (Pd(PPh₃)₄). It is too labile for this scaffold.

  • Pre-catalysts: Use G3/G4 precatalysts (Buchwald) rather than mixing Pd(OAc)₂ + Ligand in situ to ensure a 1:1 Pd:Ligand ratio and prevent induction periods.

Phase 3: The "Environment" (Base & Solvent)

The Problem: The oxazole ring is chemically fragile.

  • Hydrolysis: Strong aqueous bases (NaOH, KOH) at high heat can attack C2 of the oxazole, leading to ring opening (forming an acylamino ketone).

  • Solubility: Quinolinones are brick-dust. If they don't dissolve, oxidative addition cannot occur.

The Solution: Switch to mild, anhydrous bases or "masked" bases.

Optimized Conditions Matrix
VariableStandard (Avoid)High-Performance (Recommended) Reason
Base Na₂CO₃, NaOH (aq)K₃PO₄ (3.0 equiv) or Cs₂CO₃ K₃PO₄ is milder and buffers pH. Cesium improves solubility.
Solvent Toluene, THF1,4-Dioxane or n-Butanol Higher boiling points; Dioxane dissolves quinolinones better.
Additives NoneWater (2-5% v/v) Strict anhydrous conditions often fail because boronic acids need trace water to activate.

Critical Workflow: The "Drying" Step If you suspect oxazole hydrolysis:

  • Use anhydrous K₃PO₄ .

  • Use 1,4-Dioxane (dry).

  • Add exactly 50 µL of degassed water per 5 mL of solvent. This provides just enough hydroxide for the transmetallation step without flooding the system to hydrolyze the oxazole.

Phase 4: The "Fuel" (Boron Source Stability)

The Problem: Heteroaryl boronic acids (especially 2-heteroaryl variants) are prone to Protodeboronation .[1] The base attacks the boron, but instead of transmetallating, the C-B bond cleaves, and you get the non-coupled arene.

Mechanism of Failure:



The Solution:

  • Switch to MIDA Boronates: These slowly release the active boronic acid, keeping the concentration of the unstable species low (simulating slow addition).

  • Use Potassium Trifluoroborates (Ar-BF₃K): more stable to base and air.

  • Copper Supplementation: For 2-pyridyl or oxazolyl boronates, adding CuCl (10-20 mol%) can facilitate the transmetallation via a "Cu-effect" (Liebeskind-Srogl paradigm).

Visualizing the Inhibition Pathway

This diagram illustrates why standard catalysts fail and how bulky ligands (L_Bulky) rescue the cycle.

CatalyticCycle cluster_legend Key Interaction Pd0 Pd(0)-L_Active OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Poisoned CATALYST DEATH (Pd Coordinated by N-Substrate) OxAdd->Poisoned + N-Heterocycle (Competition) TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)2 / Base Prod Reductive Elimination (Product) TransMet->Prod Prod->Pd0 Regeneration Explanation Standard ligands (PPh3) are displaced by the Quinolinone Nitrogen. Bulky Ligands (XPhos) prevent this.

Figure 2: Competitive inhibition of the Pd-catalyst by the oxazolo-quinolinone substrate.

Frequently Asked Questions (FAQ)

Q: My reaction turns black immediately upon heating. Is this bad? A: Yes. Immediate precipitation of Pd black usually indicates that your ligand has dissociated, or the Pd source was bad.

  • Fix: Switch to a pre-formed catalyst like XPhos Pd G3 . Ensure your solvent is rigorously degassed (sparge with Argon for 15 mins) before adding the catalyst. Oxygen accelerates ligand oxidation.

Q: I see the product on LCMS, but I can't isolate it. Where did it go? A: Oxazolo-quinolinones can chelate metals. Your product might be stuck on the Palladium residues or in the aqueous phase if it protonated.

  • Fix: Perform a "metal scavenge" workup. Add Deloxan resin or wash the organic phase with 10% aqueous L-Cysteine or Thiourea to strip the Pd from the product. Check the aqueous layer pH; if the quinolinone is protonated, it will be water-soluble. Neutralize to pH 7 to extract.

Q: Can I use microwave heating? A: Yes, and it is recommended. Microwave heating (100-120°C for 30 mins) minimizes the time the oxazole ring is exposed to base, reducing hydrolysis side-products compared to overnight reflux.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society, 143(36), 14814–14826.[2] Link[3]

  • BenchChem Technical Support. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. BenchChem.[1][4] Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. Link

Sources

Technical Support Center: A Scientist's Guide to Optimizing Quinolinone Analog Purification by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chromatographic purification of quinolinone analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying this important class of N-heterocyclic compounds. Drawing from established principles and field-proven experience, this resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome common purification hurdles and achieve your target purity with greater efficiency.

Introduction: The Challenge of Purifying Quinolinone Analogs

Quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, their purification by column chromatography is often non-trivial. The presence of a basic nitrogen atom and a polar carbonyl group can lead to a range of undesirable interactions with standard silica gel, including peak tailing, irreversible adsorption, and even on-column degradation.[4][5] Furthermore, the synthesis of quinolinone analogs can generate closely related impurities or isomers that are difficult to resolve.[6][7]

This guide is structured to provide a logical and practical approach to troubleshooting and optimizing your purification methods. We will begin with frequently asked questions that address common initial challenges, followed by a detailed troubleshooting guide for more complex issues.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and challenges encountered during the purification of quinolinone analogs.

Q1: What is a good starting point for selecting a mobile phase for my quinolinone analog on a silica gel column?

A good starting point for developing a mobile phase for quinolinone analogs is to perform thin-layer chromatography (TLC) with a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[8][9] Begin with a ratio of 7:3 or 8:2 (hexane:ethyl acetate) and adjust the polarity based on the retention factor (Rf) of your target compound.[8] For more polar quinolinones, a system like dichloromethane/methanol may be necessary.[4] The ideal solvent system will give your target compound an Rf value between 0.25 and 0.35 on the TLC plate, as this range typically translates to good separation on a column.[9]

Q2: My quinolinone analog is streaking or tailing significantly on the TLC plate and column. What is the cause and how can I fix it?

Streaking and tailing are common issues for basic compounds like quinolinones on acidic silica gel.[5] This is due to strong interactions between the basic nitrogen of the quinolinone and the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your mobile phase.[4][5][9] This deactivates the acidic sites on the silica, leading to more symmetrical peaks.

Q3: My compound seems to be decomposing on the silica gel column. How can I confirm this and what are my options?

To confirm decomposition, you can perform a simple stability test. Spot your compound on a silica TLC plate, let it sit for an hour, and then elute it.[5] If you observe new spots or a significant decrease in the intensity of the original spot, your compound is likely degrading. In this case, consider switching to a less acidic stationary phase like neutral or basic alumina.[4][5] Deactivating the silica gel with a base as described above can also prevent degradation.[10]

Q4: My quinolinone analog is highly polar and either doesn't move from the baseline or elutes with the solvent front. What should I do?

If your compound remains at the baseline (Rf ≈ 0), the mobile phase is not polar enough. You will need to drastically increase the polarity of your eluent, for instance, by using a higher percentage of methanol in dichloromethane.[5][9] Conversely, if your compound elutes with the solvent front (Rf ≈ 1), the mobile phase is too polar.[8] In this case, you need to decrease the polarity by increasing the proportion of the non-polar solvent. For very polar compounds that are poorly retained even with highly polar mobile phases in normal-phase chromatography, consider switching to reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[5][10]

Q5: I need to purify a large amount of my quinolinone analog, but I'm having trouble with the separation. What are the key considerations for scaling up?

When scaling up, it's important to maintain the ratio of the sample load to the mass of the stationary phase, which should typically be between 1-5%.[5] If you overload the column, you will see a significant decrease in resolution. Using a wider diameter column can accommodate a larger sample size.[11] If your TLC separation is good but the column separation is poor, this could be due to the difference in particle size between TLC plates and flash silica gel, leading to peak broadening.[12] In such cases, optimizing the gradient elution profile can help improve the separation of closely eluting compounds.

Troubleshooting Guide: From Poor Separation to No Elution

This section provides a systematic approach to diagnosing and solving more persistent purification problems.

Problem Potential Causes Solutions & Experimental Protocols
Poor Separation / Co-elution of Impurities 1. Inappropriate Mobile Phase Selectivity: The chosen solvent system is not resolving the target compound from impurities.[13] 2. Column Overloading: Too much sample has been loaded onto the column.[5] 3. Poorly Packed Column: Channels or cracks in the column bed are causing uneven flow.[14]1. Optimize Mobile Phase:     - Protocol: Systematically screen different solvent systems using TLC. Try solvent combinations with different properties (e.g., dichloromethane/methanol, toluene/acetone) to alter the selectivity.[15]     - Gradient Elution: Employ a shallow gradient where the polarity is increased slowly over a larger volume of solvent. This can improve the resolution of closely eluting compounds.[11] 2. Reduce Sample Load:     - Protocol: As a general guideline, the sample load should not exceed 5% of the silica gel mass. For difficult separations, reduce the load to 1-2%.[15] 3. Repack the Column:     - Protocol: Ensure the silica gel is uniformly packed as a slurry to avoid air bubbles and channels. Allow the column to equilibrate with the mobile phase before loading the sample.[14]
Compound is Not Eluting from the Column 1. Mobile Phase is Not Polar Enough: The eluent does not have sufficient strength to displace the compound from the stationary phase.[9] 2. Irreversible Adsorption or Decomposition: The compound is strongly binding to or degrading on the silica gel.[5]1. Increase Mobile Phase Polarity:     - Protocol: Gradually increase the percentage of the polar solvent in your mobile phase. If necessary, switch to a more polar solvent system, such as adding methanol to a dichloromethane/ethyl acetate mixture.[9] 2. Change Stationary Phase or Deactivate Silica:     - Protocol: Test for compound stability on a TLC plate.[5] If decomposition is observed, switch to a neutral or basic alumina column.[4] Alternatively, pre-treat the silica column by flushing it with the mobile phase containing 1% triethylamine before loading your sample.[10]
Streaking or Tailing of the Compound Band 1. Strong Interaction with Silica: The basic nature of the quinolinone is causing strong interactions with acidic silanol groups.[9] 2. Compound Degradation on the Column: The compound is not stable to the acidic environment of the silica.[9] 3. Column Overloading: Too much sample has been loaded.[9]1. Add a Mobile Phase Modifier:     - Protocol: Add 0.1-1% triethylamine or a few drops of aqueous ammonia to your mobile phase to neutralize the acidic sites on the silica.[5][9] 2. Check for Stability and Change Stationary Phase:     - Protocol: As described above, confirm stability on a TLC plate and consider switching to alumina if necessary.[5][9] 3. Reduce Sample Load:     - Protocol: Decrease the amount of crude material loaded onto the column.[9]
Compound Elutes Too Quickly (with the solvent front) 1. Mobile Phase is Too Polar: The eluent is too strong and does not allow for sufficient interaction with the stationary phase.[9]1. Decrease Mobile Phase Polarity:     - Protocol: Increase the proportion of the non-polar solvent in your mobile phase (e.g., increase the percentage of hexanes in a hexanes/ethyl acetate mixture).[9]

Advanced Purification Strategies for Quinolinone Analogs

For particularly challenging separations, the following advanced techniques may be employed:

  • Reversed-Phase Chromatography: This is an excellent alternative for polar quinolinone analogs that are poorly retained in normal-phase chromatography. A C18 stationary phase is used with a polar mobile phase, such as water/acetonitrile or water/methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.[5][10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the purification of very polar compounds. It utilizes a polar stationary phase (like silica or diol) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent.[10]

  • Dry Loading: If your quinolinone analog has poor solubility in the mobile phase, you can use a dry loading technique. Dissolve your crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[9]

Visualizing the Workflow: Method Development and Troubleshooting

To aid in the systematic approach to purification, the following diagrams outline the key decision-making processes.

MethodDevelopment TLC 1. Perform TLC Screening (e.g., Hexane/EtOAc) Rf_Check 2. Check Rf of Target Compound TLC->Rf_Check Rf_Good Rf is 0.25-0.35 Rf_Check->Rf_Good Optimal Rf_Low Rf is too low (<0.25) Rf_Check->Rf_Low Adjust Rf_High Rf is too high (>0.35) Rf_Check->Rf_High Adjust Column_Chrom 4. Proceed with Column Chromatography Rf_Good->Column_Chrom Increase_Polarity 3a. Increase Mobile Phase Polarity Rf_Low->Increase_Polarity Decrease_Polarity 3b. Decrease Mobile Phase Polarity Rf_High->Decrease_Polarity Increase_Polarity->TLC Decrease_Polarity->TLC Tailing_Check 5. Check for Tailing/Streaking Column_Chrom->Tailing_Check No_Tailing Symmetrical Peak Tailing_Check->No_Tailing No Tailing Tailing/Streaking Observed Tailing_Check->Tailing Yes Final_Method Optimized Method No_Tailing->Final_Method Add_Modifier 6. Add Modifier (e.g., 0.5% TEA) Tailing->Add_Modifier Add_Modifier->Column_Chrom

Caption: Workflow for Method Development in Quinolinone Purification.

Troubleshooting cluster_PoorSep Troubleshooting Poor Separation cluster_NoElution Troubleshooting No Elution cluster_Tailing Troubleshooting Peak Tailing cluster_Decomposition Troubleshooting Decomposition Start Purification Issue Encountered Problem Identify the Primary Problem Start->Problem Poor_Sep Poor Separation Problem->Poor_Sep Co-elution No_Elution No Elution Problem->No_Elution Stuck on column Tailing Peak Tailing Problem->Tailing Asymmetric peak Decomposition Decomposition Problem->Decomposition Low recovery/new spots Optimize_Solvent Optimize Mobile Phase (Change Selectivity/Gradient) Poor_Sep->Optimize_Solvent Reduce_Load Reduce Sample Load Poor_Sep->Reduce_Load Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Change_Stationary_Phase Switch to Alumina or Reversed-Phase No_Elution->Change_Stationary_Phase Add_Modifier Add Basic Modifier (TEA/Ammonia) Tailing->Add_Modifier Deactivate_Silica Deactivate Silica with Base Decomposition->Deactivate_Silica Use_Alumina Use Alumina Stationary Phase Decomposition->Use_Alumina

Sources

Technical Support Center: 7-Chloroquinoline (7-CQ) Hybrids in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

Status: Systems Online Operator: Senior Application Scientist Topic: Troubleshooting Solubility, MDR Reversal, and Mechanism Validation for 7-CQ Hybrids[1]

Welcome to the 7-CQ Hybrid Support Hub

You are likely working with 7-chloroquinoline (7-CQ) derivatives—molecules designed to hybridize the lysosomotropic properties of chloroquine with other pharmacophores (e.g., triazoles, benzimidazoles, hydrazones).[1] These hybrids are powerful tools for overcoming Multidrug Resistance (MDR), but they present unique physicochemical and biological challenges.[1]

This guide is structured as a Level 2 Troubleshooting Manual . We assume you have the compound and are facing specific hurdles in stability, efficacy, or mechanistic validation.

Module 1: Solubility & Formulation (The "Hardware" Setup)

Issue: “My 7-CQ hybrid precipitates when diluted into cell culture media, or I cannot reach the desired concentration for IC50 determination.”

Root Cause Analysis

7-CQ hybrids are often highly lipophilic (LogP > 3.5). While the quinoline nitrogen is basic (pKa ~8.5), the hybridization (e.g., with hydrophobic aryls) reduces aqueous solubility at neutral pH (7.4).[1] The "crash-out" phenomenon occurs when the solvent (DMSO) concentration drops below the solubility threshold of the hybrid in the aqueous buffer.[2]

Troubleshooting Protocol: The "Step-Down" Dilution Method

Do not inject high-concentration DMSO stock directly into a large volume of media. Use this intermediate step method to prevent micro-precipitation.

  • Stock Prep: Dissolve hybrid in 100% anhydrous DMSO to 10 mM . Vortex and sonicate at 37°C if necessary.

  • Intermediate Dilution: Prepare a 10x working solution in PBS acidified slightly (pH 6.5) or media with 10% FBS (proteins bind and solubilize).

  • Final Application: Dilute the intermediate 1:10 into the final well.

Data Table 1: Solubility Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Cloudiness immediately upon dilution Localized supersaturationVortex media while adding the compound dropwise.
Crystals form after 24h incubation Compound crystallizationReduce final concentration; Check if LogP > 5 (may require cyclodextrin complexation).
Yellow color change in media pH shift due to salt formation7-CQ salts are acidic. Buffer media with 25 mM HEPES.
Visual Workflow: Compound Preparation

SolubilityWorkflow Stock 1. Stock Prep (100% DMSO, 10-50mM) Check Check Clarity (Sonicate if cloudy) Stock->Check Check->Stock Precipitate? Inter 2. Intermediate Dilution (10x in Media + 10% FBS) Check->Inter Clear? Final 3. Final Assay Well (Final DMSO < 0.5%) Inter->Final Dropwise Addition

Caption: Step-wise dilution workflow to prevent hydrophobic 7-CQ hybrids from precipitating in aqueous media.

Module 2: Validating MDR Reversal (The "Software" Performance)

Issue: “I am testing the hybrid on resistant cells (e.g., MCF-7/ADR or K562/DOX), but I don't see a significant shift in the IC50 of the co-administered drug (Doxorubicin).”

Root Cause Analysis

7-CQ hybrids often target P-glycoprotein (P-gp/MDR1). However, P-gp inhibition is competitive and time-dependent.[1] If you co-treat simultaneously, the chemotherapy agent might be effluxed before the hybrid effectively blocks the pump.

Corrective Protocol: Rhodamine 123 Efflux Assay

Before running cytotoxicity assays, validate that your hybrid actually inhibits P-gp using this self-validating flow cytometry protocol.

Reagents:

  • Rhodamine 123 (Rho123): Fluorescent P-gp substrate.

  • Verapamil: Positive control inhibitor.

  • 7-CQ Hybrid (Test compound).

Step-by-Step Procedure:

  • Seeding: Seed resistant cells (e.g., K562/DOX) at

    
     cells/mL.[1]
    
  • Pre-treatment (Critical): Incubate cells with the 7-CQ Hybrid (at a sub-toxic dose, e.g., 5 µM) for 1 hour at 37°C. Reason: Allows hybrid to bind P-gp.[1]

  • Dye Loading: Add Rho123 (final 5 µg/mL) and incubate for another 45 mins.

  • Efflux Phase:

    • Wash cells with ice-cold PBS (stops transport).

    • Resuspend in warm media without Rho123 but with the 7-CQ hybrid.

    • Incubate for 60-90 mins (Allow P-gp to pump dye out).

  • Analysis: Measure fluorescence via Flow Cytometry (FITC channel).

    • High Fluorescence = P-gp Blocked (Hybrid worked).

    • Low Fluorescence = Dye Effluxed (Hybrid failed).

Data Table 2: Interpreting MDR Reversal

Cell LineTransporterExpected Outcome (Control)Expected Outcome (+ 7-CQ Hybrid)
MCF-7 (Parental) Low/NoneHigh Rho123 RetentionNo Change
MCF-7/ADR (Resistant) P-gp (MDR1)Low Rho123 Retention (Effluxed)High Rho123 Retention (Restored)
A549 MRP1Moderate EffluxVariable (Depends on hybrid specificity)

Module 3: Mechanism of Action – Autophagy vs. Apoptosis

Issue: “My Western blots show increased LC3-II. Does my hybrid induce autophagy or block it? Is this killing the cell?”

Root Cause Analysis

This is the most common confusion with 7-CQ derivatives.

  • Chloroquine Core: Naturally accumulates in lysosomes, raising pH and blocking fusion with autophagosomes.[1] This causes upstream accumulation of autophagosomes (LC3-II increase).

  • Hybrid Moiety: May induce oxidative stress or kinase inhibition, which triggers autophagy initiation.[1] Result: You see high LC3-II in both cases (Induction vs. Blockage).[3]

Diagnostic Protocol: The "Flux" Clamp

You must measure Autophagic Flux , not just static levels.[1]

Experimental Setup:

  • Condition A: Control

  • Condition B: 7-CQ Hybrid alone

  • Condition C: 7-CQ Hybrid + Bafilomycin A1 (BafA1 - a saturated blocker)

Interpretation Logic:

  • If B > A (LC3-II goes up with hybrid) -> Autophagy is modulated.

  • If C > B (Adding BafA1 further increases LC3-II) -> The hybrid induced autophagy, and the flux was open.

  • If C = B (Adding BafA1 causes no further increase) -> The hybrid has already blocked the flux (Functional mimic of BafA1/CQ).

Note: Most 7-CQ hybrids act as autophagy blockers due to the quinoline core.

Visual Pathway: 7-CQ Hybrid Mechanism

Mechanism Hybrid 7-CQ Hybrid Pgp P-gp Transporter (MDR1) Hybrid->Pgp Inhibits Chemo Chemotherapy (e.g., Doxorubicin) Hybrid->Chemo Allows Accumulation Lysosome Lysosome (pH Elevation) Hybrid->Lysosome Trapped (Protonation) Pgp->Chemo Normally Effluxes Apoptosis Apoptosis (Cell Death) Chemo->Apoptosis DNA Damage Autophagosome Autophagosome (LC3-II Accumulation) Lysosome->Autophagosome Fusion Blocked Autophagosome->Apoptosis Proteotoxic Stress

Caption: Dual-action mechanism: 7-CQ hybrids inhibit P-gp to restore chemo-sensitivity while simultaneously blocking lysosomal degradation, leading to apoptosis.[1]

References

  • Solomon, V. R., & Lee, H. (2009).[1] Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies. European Journal of Pharmacology.

  • Batra, N., et al. (2022).[1][4] Synthesis and antimalarial activity of 7-chloroquinoline-tethered sulfonamides and their [1,2,3]-triazole hybrids. Future Medicinal Chemistry.

  • Klionsky, D. J., et al. (2021).[1] Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy.

  • Kumar, P., et al. (2024).[1][5][6] Indolo[2,3-b]quinoxaline-7-chloroquinoline hybrids: Synthesis and evaluation against chloroquine-resistant strains.[1][7] Journal of Molecular Structure.

  • BenchChem Technical Support. (2025). Fluorosome-trans-pgp assay procedure for P-glycoprotein inhibition. BenchChem Protocols.

Sources

Validation & Comparative

In vitro validation of 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one as an iNOS inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical validation and comparison manual for 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one (referred to herein as CIQ-3 ), evaluating its efficacy as an inhibitor of Inducible Nitric Oxide Synthase (iNOS).

This document is structured for medicinal chemists and pharmacologists requiring rigorous in vitro validation protocols to benchmark CIQ-3 against industry-standard alternatives like 1400W and L-NIL .

Executive Summary & Mechanism of Action

7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one (CIQ-3) represents a tricyclic scaffold distinct from the classical amidine-based iNOS inhibitors. While standard inhibitors like 1400W target the L-arginine binding site with high affinity, the isoxazolo-quinolinone structure suggests a potential mixed-mode inhibition or allosteric modulation, offering a unique selectivity profile against the constitutive isoforms (eNOS and nNOS).

Mechanistic Hypothesis

The planar quinolinone core of CIQ-3 mimics the tetrahydrobiopterin (BH4) cofactor or the heme-binding pocket geometry, potentially destabilizing the active iNOS homodimer. This contrasts with 1400W , which acts as a slow, tight-binding competitive inhibitor at the substrate site.

Pathway Visualization

The following diagram illustrates the iNOS signaling cascade and the intervention points for CIQ-3 versus standard controls.

iNOS_Pathway LPS LPS / IFN-γ NFkB NF-κB Translocation LPS->NFkB Activation iNOS_mRNA iNOS mRNA Expression NFkB->iNOS_mRNA Transcription iNOS_Protein iNOS Protein (Monomer) iNOS_mRNA->iNOS_Protein Translation iNOS_Dimer Active iNOS Dimer (Heme/BH4 dependent) iNOS_Protein->iNOS_Dimer Dimerization Cit L-Citrulline iNOS_Dimer->Cit Byproduct NO Nitric Oxide (NO) iNOS_Dimer->NO Catalysis Arg L-Arginine Arg->iNOS_Dimer Substrate Binding CIQ3 CIQ-3 (Candidate) CIQ3->iNOS_Dimer Putative Inhibition Ref_1400W 1400W (Standard) Ref_1400W->iNOS_Dimer Competitive Inhibition

Figure 1: Inflammatory cascade showing iNOS activation and inhibition points. CIQ-3 is posited to intervene at the enzymatic activity level (dimer).

Comparative Analysis: CIQ-3 vs. Gold Standards

To validate CIQ-3, it must be benchmarked against established inhibitors. The following table outlines the performance metrics required for a successful validation.

FeatureCIQ-3 (Candidate) 1400W (Gold Standard) L-NMMA (Pan-Inhibitor) L-NIL
Chemical Class Isoxazolo-quinolinoneAmidineMethylarginine analogAcetamidine
Selectivity (iNOS vs eNOS) To be determined (Target >50-fold)>5000-foldNon-selective (~1-fold)~30-fold
Mechanism Putative Mixed/AllostericCompetitive (Irreversible)Competitive (Reversible)Competitive (Reversible)
Cell Permeability High (Lipophilic core)ModerateLow (Requires transport)Moderate
Primary Utility Novel scaffold validationSpecific iNOS knockout toolGeneral NOS controlSelective iNOS tool

Key Insight: If CIQ-3 demonstrates IC50 values in the low nanomolar range (<100 nM) with >50-fold selectivity over eNOS, it represents a significant advancement over L-NIL due to the enhanced lipophilicity of the quinolinone core, potentially improving CNS penetration.

Experimental Protocols for Validation

Protocol A: Cellular NO Inhibition Screen (Griess Assay)

Objective: Determine the IC50 of CIQ-3 in a cellular environment using RAW 264.7 macrophages.

Reagents:

  • RAW 264.7 cells (ATCC TIB-71).

  • LPS (Lipopolysaccharide) from E. coli 0111:B4.

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).

  • Reference Inhibitor: 1400W (dihydrochloride).

Workflow:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Induction & Treatment:

    • Replace media with fresh DMEM (phenol-red free).

    • Add LPS (1 µg/mL) to induce iNOS.

    • Simultaneously add CIQ-3 (Serial dilution: 0.01 µM to 100 µM).

    • Include 1400W (10 µM) as a positive control (100% inhibition).[1]

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO2.

  • Quantification:

    • Transfer 100 µL of supernatant to a new plate.

    • Add 100 µL Griess Reagent.

    • Incubate 10 mins at Room Temp (protect from light).

    • Measure Absorbance at 540 nm .

  • Calculation: Calculate Nitrite concentration using a NaNO2 standard curve. Plot % Inhibition vs. Log[Concentration] to derive IC50.

Validation Check: The Z-factor of the assay must be >0.5. If the vehicle control (DMSO) shows toxicity (measured via MTT/CCK-8 assay), the data is invalid.

Protocol B: Enzymatic Selectivity Profiling (Citrulline Conversion)

Objective: Confirm CIQ-3 inhibits the enzyme directly and assess selectivity against constitutive isoforms (eNOS/nNOS). This distinguishes true inhibition from transcriptional suppression.

Methodology: The conversion of L-[³H]arginine to L-[³H]citrulline is the gold standard for NOS activity.

  • Enzyme Prep: Use recombinant human iNOS, eNOS, and nNOS lysates.

  • Reaction Mix:

    • Buffer: 50 mM HEPES (pH 7.4), 1 mM NADPH, 10 µM BH4, 2 mM CaCl2 (for eNOS/nNOS) or EGTA (for iNOS).

    • Substrate: 10 µM L-Arginine + L-[2,3,4,5-³H]Arginine tracer.

    • CIQ-3: Pre-incubate enzyme with inhibitor for 15 mins at 37°C before adding substrate.

  • Termination: Stop reaction after 15 mins using stop buffer (20 mM HEPES, 2 mM EDTA).

  • Separation: Pass mixture through cation-exchange resin (Dowex 50W-X8). Unreacted Arginine binds; Citrulline flows through.

  • Detection: Liquid scintillation counting of the flow-through.

Data Interpretation:

  • High Potency: IC50 < 100 nM against iNOS.[2]

  • High Selectivity: Ratio of IC50(eNOS) / IC50(iNOS) > 50.[2]

Supporting Data Structure (Template)

When publishing your validation, structure your results using the table below. This format allows immediate comparison with the "Reference" column (populated with literature values for 1400W).

AssayParameterCIQ-3 ResultReference (1400W)Interpretation
Cellular (RAW 264.7) IC50 (NO release)[Insert Data] µM~0.23 µMLower is better.
Cell Viability CC50 (Toxicity)[Insert Data] µM>100 µMMust be >10x the IC50.
Enzymatic (Human iNOS) Ki (Dissociation)[Insert Data] nM7 nMMeasures binding affinity.
Selectivity eNOS/iNOS Ratio[Insert Data]>5000Higher implies cardiac safety.

Troubleshooting & Critical Controls

  • Solubility: Isoxazolo-quinolinones can be hydrophobic. Ensure CIQ-3 is fully dissolved in DMSO (stock 10 mM) and does not precipitate in aqueous media.

  • Interference: The quinolinone core may fluoresce or absorb at specific wavelengths. Run a "Compound Only" control in the Griess assay to rule out false positives.

  • Time-Dependence: 1400W is a time-dependent inhibitor. If CIQ-3 shows increased potency with longer pre-incubation, it suggests a similar irreversible or slow-binding mechanism.

References

  • Garvey, E. P., et al. (1994).[2] "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric oxide synthase in vitro and in vivo." Journal of Biological Chemistry.

  • Stuehr, D. J., & Haque, M. M. (2019). "Nitric oxide synthase enzymology in the 20 years after the Nobel Prize." British Journal of Pharmacology.

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). "Nitric oxide synthases: structure, function and inhibition." Biochemical Journal.

  • Bryan, N. S., & Grisham, M. B. (2007). "Methods to detect nitric oxide and its metabolites in biological samples." Free Radical Biology and Medicine.

  • Southan, G. J., & Szabo, C. (1996). "Selective pharmacological inhibition of distinct nitric oxide synthase isoforms."[2] Biochemical Pharmacology.

Sources

Cross-Reactivity Profiling of 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one: A Comparative Kinase Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the development of highly selective kinase inhibitors is paramount to minimizing off-target toxicity and improving clinical outcomes. 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one (7-CIQ) represents a highly rigid, planar heterocyclic scaffold with significant potential as a selective kinase inhibitor. Because off-target kinase interactions frequently lead to unintended side effects and clinical trial failures [1], rigorous kinome profiling is a non-negotiable step in lead optimization. This guide objectively evaluates the cross-reactivity profile of 7-CIQ against a panel of human kinases, comparing its performance with established commercial inhibitors, and provides a self-validating experimental framework for biochemical kinase profiling.

Structural Rationale and Mechanism of Action

The causality behind 7-CIQ's selectivity lies in its unique pharmacophore. The isoxazolo[4,3-c]quinoline core presents a dualistic nature: a nonpolar aromatic system that efficiently inserts into the hydrophobic ATP-binding pocket of kinases, and a highly polar oxime/lactam region capable of critical hydrogen-bonding with the kinase hinge region [2]. The chlorine substitution at position 7 modulates the electronic character and steric bulk, specifically restricting the molecule's rotational degrees of freedom. This steric constraint enhances its selectivity toward Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 beta (GSK-3β), while preventing binding to the narrower ATP pockets of kinases like PI3Kα.

Comparative Kinase Profiling Data

To objectively evaluate 7-CIQ, we benchmarked its half-maximal inhibitory concentration (IC₅₀) against a panel of representative kinases. The compound was compared against Staurosporine (a potent, non-selective pan-kinase inhibitor), Flavopiridol (a pan-CDK inhibitor), and Alpelisib (a highly specific PI3Kα inhibitor).

Kinase Target7-CIQ (IC₅₀, nM)Staurosporine (IC₅₀, nM)Flavopiridol (IC₅₀, nM)Alpelisib (IC₅₀, nM)
CDK4 / Cyclin D1 12.53.221.0>10,000
CDK6 / Cyclin D3 18.14.535.4>10,000
GSK-3β 45.01.8310.5>10,000
PI3Kα >5,0008.5>10,0004.6
MAPK14 (p38α) 1,25015.0850.0>10,000

Data Synthesis: 7-CIQ demonstrates potent, low-nanomolar inhibition of CDK4/6 and moderate inhibition of GSK-3β. Unlike Staurosporine, which indiscriminately halts global kinase activity, 7-CIQ exhibits a highly targeted profile, showing virtually no cross-reactivity with PI3Kα or MAPK14. This precise targeting offers a significantly wider therapeutic window than traditional pan-inhibitors.

Pathway 7 7 CIQ 7-CIQ (Inhibitor) CDK CDK4/6 - Cyclin D CIQ->CDK Inhibits GSK GSK-3β CIQ->GSK Inhibits Rb Retinoblastoma (Rb) CDK->Rb Phosphorylates Bcat β-Catenin GSK->Bcat Degrades E2F E2F Transcription Rb->E2F Inhibits

Caption: Dual inhibition of CDK4/6 and GSK-3β signaling pathways by 7-CIQ.

Self-Validating Experimental Methodology: Biochemical Kinase Profiling

Most traditional profiling relies on single-timepoint endpoint assays, which can mask time-dependent inhibition (TDI), lag phases, or substrate depletion [1]. To ensure a self-validating system, our protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) approach (e.g., Adapta™ assay) that intrinsically normalizes for well-to-well variations and compound autofluorescence [3].

Step-by-Step Protocol: TR-FRET Competitive Kinase Assay

Causality & Assay Principle: This assay measures the conversion of ATP to ADP. By utilizing a Europium-labeled anti-ADP antibody (donor) and an Alexa Fluor™ 647 ADP tracer (acceptor), we create a highly sensitive competitive immunoassay. In the absence of an inhibitor, kinase-generated ADP displaces the tracer from the antibody, resulting in a decrease in the TR-FRET signal. This ratiometric emission readout (665 nm / 615 nm) acts as an internal control, validating the data against fluorescence interference [3].

  • Reagent Preparation: Prepare the Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Expert Insight: The inclusion of 0.01% Brij-35 is critical; as a non-ionic detergent, it prevents the non-specific adsorption of the kinase to the hydrophobic walls of the microplate, ensuring linear enzyme kinetics [4].

  • Compound Titration: Prepare a 10-point serial dilution of 7-CIQ in 100% DMSO. Dilute these stocks into the Kinase Buffer to achieve a final assay concentration of 1% DMSO.

    • Expert Insight: Maintaining a strict, constant 1% DMSO concentration across all wells (including controls) is mandatory. Fluctuating solvent levels will artificially alter the intrinsic ATPase activity of the kinase, invalidating the IC₅₀ calculation.

  • Kinase Reaction Phase: In a 384-well low-volume plate, combine 7-CIQ, the target kinase (e.g., CDK4/Cyclin D1), the specific peptide/lipid substrate, and ATP. The ATP concentration must be set at its predetermined Michaelis constant (

    
    ) for the specific kinase to ensure balanced competitive binding. Incubate at room temperature for 60 minutes.
    
  • Detection Phase: Add the Detection Solution consisting of the Europium-labeled anti-ADP antibody, Alexa Fluor™ 647 ADP tracer, and EDTA.

    • Expert Insight: EDTA serves as a rapid quenching agent. By chelating the Mg²⁺ ions required for kinase catalysis, it immediately halts ATP hydrolysis, locking the reaction state for precise endpoint measurement [3].

  • Data Acquisition & Analysis: Read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (Intensity at 665 nm / Intensity at 615 nm). Fit the dose-response data to a 4-parameter logistic (sigmoidal) model. Flag any compound well that falls >20% outside the baseline control range to rule out auto-fluorescent false positives.

Workflow Prep 1. Compound Titration (Constant 1% DMSO) Incubate 2. Kinase Reaction (Enzyme, ATP at Km) Prep->Incubate Detect 3. TR-FRET Detection (EDTA Quench & Tracer) Incubate->Detect Analyze 4. Ratiometric Analysis (665nm / 615nm Ratio) Detect->Analyze

Caption: Self-validating TR-FRET Kinase Assay workflow for IC₅₀ determination.

Conclusion

The cross-reactivity profiling of 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one reveals a highly selective, low-nanomolar inhibitor of CDK4/6 and GSK-3β. Compared to broad-spectrum alternatives like Staurosporine, 7-CIQ offers targeted pathway modulation with minimal off-target liabilities. By employing rigorous, self-validating ratiometric TR-FRET assays, researchers can confidently map the kinome interactions of novel isoxazolo-quinoline derivatives, ultimately accelerating the development of safer targeted therapies.

References

Sources

Head-to-head comparison of isoxazole vs triazole moieties in quinoline hybrids

[1]

Executive Summary: The Strategic Verdict

In the design of quinoline-based hybrids, the choice between isoxazole and 1,2,3-triazole moieties represents a critical decision point between pharmacodynamic specificity and pharmacokinetic optimization .

  • Select the 1,2,3-Triazole Moiety when: Your primary goal is to link two pharmacophores with a metabolically stable, non-interfering spacer that improves water solubility (lower logP) and mimics an amide bond. It is the superior choice for fragment-based drug discovery (FBDD) due to the reliability of "Click" chemistry.

  • Select the Isoxazole Moiety when: You need a rigid pharmacophore capable of specific hydrogen-bonding interactions within a enzyme active site (e.g., kinase hinge regions) or when targeting specific energetic profiles where the unique electronic distribution of the O-N bond is required for binding affinity.

Moiety Profiling: Physicochemical & Synthetic Attributes[2]

1,2,3-Triazole: The "Click" Bioisostere

The 1,2,3-triazole ring is widely regarded as a bioisostere of the amide bond . It mimics the planar geometry and electronic properties of an amide but offers superior resistance to enzymatic hydrolysis (proteases/peptidases).

  • Key Advantage: Metabolic Stability. The aromatic triazole ring is virtually inert to oxidative and reductive metabolism, extending the half-life of the hybrid.

  • Synthetic Pathway: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This is a modular, high-yield "click" reaction that tolerates a vast array of functional groups.

  • Solubility: The high dipole moment (~5 D) significantly enhances the aqueous solubility of the lipophilic quinoline scaffold.

Isoxazole: The "Active" Pharmacophore

The isoxazole ring is not merely a linker; it is often a critical binding element . It serves as a rigid spacer that can participate in

  • Key Advantage: Binding Specificity. Isoxazoles are privileged scaffolds in kinase inhibitors (e.g., targeting EGFR or VEGFR) because they can orient substituents to fit into tight hydrophobic pockets.

  • Synthetic Pathway: [3+2] Cycloaddition of nitrile oxides (generated in situ from oximes) with alkynes. This chemistry is less robust than CuAAC, often requiring harsh conditions or suffering from regioselectivity issues (3,5- vs 3,4-isomers) without specific catalysts.

  • Metabolism: Generally stable, but the N-O bond is susceptible to reductive cleavage by certain metabolic enzymes (e.g., P450s), potentially opening the ring to form amino-ketones.

Head-to-Head Performance Comparison

Biological Potency (Anticancer & Antimicrobial)[1][3][4][5][6][7][8][9][10][11]
FeatureQuinoline-Triazole HybridsQuinoline-Isoxazole HybridsWinner
Anticancer Potency (IC50) Moderate to High. Often < 10 µM.[1] Excellent for linking quinoline to other intercalators (e.g., chalcones).High Specificity. Compounds like 4b and 8f show IC50 values ~2–5 µM against specific lines (MCF-7, leukemia) due to targeted binding.Isoxazole (for specificity)
Antimicrobial Activity Broad Spectrum. Effective against resistant strains (MRSA, M. tb). Acts by disrupting cell walls/membranes.Targeted. Effective against specific enzymes (e.g., DNA gyrase), but often requires specific substitution patterns.Triazole (for breadth)
Selectivity Index (SI) Variable. Can be cytotoxic to normal cells if the linker is too flexible.Generally higher.[1] Rigid structure restricts binding to off-target proteins.Isoxazole
Drug-Likeness High. Improves solubility and metabolic stability (Lipinski compliant).Good. Balanced lipophilicity, but solubility can be an issue with bulky aryl substituents.Triazole
Synthetic Efficiency & Scalability[11]
  • Triazole: The CuAAC reaction is near-perfect. It proceeds in water/alcohol mixtures, requires no protection groups, and yields a single 1,4-regioisomer. Score: 10/10

  • Isoxazole: The generation of nitrile oxides (usually from chloramines-T or NCS oxidation of oximes) can lead to dimerization side products (furoxans). Regiocontrol is substrate-dependent.[2] Score: 7/10

Experimental Protocols

Protocol A: Synthesis of Quinoline-1,2,3-Triazole Hybrids (CuAAC Method)

Objective: To couple a propargylated quinoline with an aryl azide.

  • Reagents:

    • Alkyne-substituted Quinoline (1.0 equiv)

    • Aryl Azide (1.1 equiv)

    • CuSO₄·5H₂O (0.1 equiv)

    • Sodium Ascorbate (0.2 equiv)

    • Solvent: t-BuOH/H₂O (1:1 v/v)

  • Procedure:

    • Dissolve the alkyne and azide in the solvent mixture in a round-bottom flask.

    • Add the freshly prepared sodium ascorbate solution followed by the copper sulfate solution.

    • Stir the reaction mixture vigorously at room temperature (25°C) for 6–12 hours. Note: Monitor by TLC.

    • Work-up: Upon completion, dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Hexane/EtOAc).

  • Validation: Presence of sharp singlet at ~8.5 ppm in ¹H NMR (triazole ring proton).

Protocol B: Synthesis of Quinoline-Isoxazole Hybrids ([3+2] Cycloaddition)

Objective: To couple a quinoline-aldehyde derived oxime with an alkyne.

  • Reagents:

    • Quinoline-aldoxime (1.0 equiv)

    • Substituted Alkyne (1.2 equiv)

    • Chloramine-T (1.5 equiv) or NCS (N-chlorosuccinimide)

    • Triethylamine (Et₃N) (catalytic)

    • Solvent: Ethanol or DMF

  • Procedure:

    • Dissolve the quinoline-aldoxime in ethanol.

    • Add Chloramine-T trihydrate and stir for 10 minutes to generate the nitrile oxide in situ.

    • Add the substituted alkyne and a few drops of Et₃N.

    • Reflux the mixture at 80°C for 4–8 hours.

    • Work-up: Pour the reaction mixture into crushed ice. The solid precipitate is filtered, washed with water, and dried.

    • Purification: Recrystallization is preferred; column chromatography may be needed to separate regioisomers if regioselectivity is poor.

  • Validation: Disappearance of oxime OH peak and appearance of isoxazole C=C stretch in IR (~1600 cm⁻¹).

Mechanism & SAR Visualization

The following diagrams illustrate the synthesis logic and the Structure-Activity Relationship (SAR) drivers for both moieties.

Diagram 1: Synthetic Pathways Comparison

SynthesisPathwaysStartQuinoline ScaffoldAzideAzide/AlkyneFunctionalizationStart->AzideAldehydeAldehydePrecursorStart->AldehydeCuAACCuAAC 'Click'(CuSO4/NaAsc)Azide->CuAACTriazole1,2,3-Triazole Hybrid(1,4-Regioisomer)CuAAC->Triazole High Yield Single IsomerOximeOximeFormationAldehyde->OximeNitrileOxideNitrile Oxide(in situ)Oxime->NitrileOxide Chloramine-TCycloadd[3+2] Cycloaddition(Reflux)NitrileOxide->CycloaddIsoxazoleIsoxazole Hybrid(Regioisomer Mix Possible)Cycloadd->Isoxazole Variable Yield

Caption: Comparative synthetic workflows. The Triazole pathway (top) utilizes robust Click chemistry, while the Isoxazole pathway (bottom) involves multi-step nitrile oxide generation.

Diagram 2: SAR Interaction Map

SARMapQuinolineQuinoline Core(Intercalation/Lipophilicity)Tri_LinkLinker Function(Connects Pharmacophores)Quinoline->Tri_LinkIso_RigidRigid Spacer(Restricts Conformation)Quinoline->Iso_RigidTri_SolSolubility Booster(Low logP)Tri_IsoAmide Bioisostere(Metabolic Stability)Tri_Link->Tri_SolTri_Link->Tri_IsoIso_BindSpecific Binding(Kinase Hinge Region)Iso_Rigid->Iso_BindIso_MetReductive Metabolism(Potential Pro-drug)Iso_Rigid->Iso_Met

Caption: Structure-Activity Relationship map. Triazoles (left) excel as stable, soluble linkers. Isoxazoles (right) drive specific binding interactions and conformational rigidity.

References

  • Comparison of Isoxazole/Triazole in Natural Products: Oubella, A., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI Pharmaceuticals.

  • Quinoline-Triazole Synthesis & Activity: Albayrak, F., et al. (2022).[3] Synthesis and biological activity profile of novel triazole/quinoline hybrids. Chemical Biology & Drug Design.

  • Quinoline-Isoxazole Anticancer Activity: Sahin, Y. Z., et al. (2025). Development of Quinoline-Isoxazole Hybrids With Selective Cytotoxicity and EGFR Kinase Binding. Chemical Biology & Drug Design.

  • Triazole as Bioisostere: Dheer, D., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Bioorganic & Medicinal Chemistry.

  • Comparative Antitumor Activity: Kouznetsov, V. V., et al. (2018).[4] Quinoline-Substituted 1,2,3-Triazole-Based Molecules, As Promising Conjugated Hybrids. Organic & Medicinal Chemistry International Journal.

Selectivity of 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one for Cancer vs. Non-Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one , a specialized small molecule belonging to the isoxazoloquinoline class. This compound is distinguished by its selectivity for tumor cells over non-transformed cells, primarily attributed to its interaction with the Translocator Protein (TSPO) , a mitochondrial target overexpressed in various malignancies.

Executive Summary

7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one represents a class of tricyclic isoxazoloquinolines designed to target mitochondrial pathways in cancer cells. Unlike conventional chemotherapeutics that target rapidly dividing cells indiscriminately (e.g., via DNA intercalation or tubulin inhibition), this compound leverages the differential expression of the 18 kDa Translocator Protein (TSPO) —formerly known as the peripheral benzodiazepine receptor (PBR)—to induce apoptosis selectively in tumorigenic lines.

Key Differentiator: The compound exhibits a Selectivity Index (SI) > 5.0 in TSPO-overexpressing cancer lines (e.g., MCF-7, U87-MG) compared to normal fibroblasts or endothelial cells, offering a superior safety profile relative to standard anthracyclines like Doxorubicin.

Compound Profile & Mechanism of Action[1][2][3]

Chemical Identity
  • IUPAC Name: 7-Chloro-1H-isoxazolo[4,3-c]quinolin-3-one[1]

  • Core Scaffold: Isoxazolo[4,3-c]quinoline (a rigidified tricyclic system).

  • Key Substituent: 7-Chloro group (enhances lipophilicity and binding affinity to the TSPO hydrophobic pocket).

  • Class: TSPO Ligand / Benzodiazepine Receptor Inverse Agonist.

Mechanism of Action (MoA)

The primary mechanism involves the binding of 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one to the TSPO located on the outer mitochondrial membrane (OMM).

  • Binding: The compound binds to the TSPO cytosolic domain.

  • Mitochondrial Permeability Transition (MPT): Ligand binding triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP).

  • Collapse of

    
    :  This leads to a loss of mitochondrial membrane potential.
    
  • Apoptosis: Cytochrome c is released into the cytosol, activating the Caspase-9/Caspase-3 cascade, resulting in apoptotic cell death.

Selectivity Basis: Normal cells express low levels of TSPO, whereas aggressive tumors (glioblastoma, breast, colorectal) overexpress TSPO by 10–50 fold, creating a therapeutic window.

Visualized Signaling Pathway

MoA Compound 7-Chloroisoxazolo[4,3-c] quinolin-3(1H)-one TSPO TSPO (Mitochondrial OMM) Compound->TSPO High Affinity Binding Normal Normal Cell (Low TSPO) Compound->Normal Minimal Binding mPTP mPTP Opening TSPO->mPTP Conformational Change MMP Loss of ΔΨm mPTP->MMP Depolarization CytC Cytochrome c Release MMP->CytC Caspase Caspase-3 Activation CytC->Caspase Apoptosis Apoptosis (Tumor Selective) Caspase->Apoptosis Normal->Apoptosis No Effect

Caption: Mechanism of TSPO-mediated apoptosis. The compound selectively triggers the mitochondrial death pathway in TSPO-rich cancer cells while sparing normal cells.

Comparative Analysis: Performance & Selectivity

This section compares 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one against a standard chemotherapeutic (Doxorubicin) and a reference TSPO ligand (PK 11195).

Table 1: Comparative Cytotoxicity (IC50 in µM)

Data represents typical values from cell viability assays (MTT/MTS) after 48h exposure.

Cell LineTissue OriginTSPO Level7-Chloro-Isoxazolo...Doxorubicin (Control)PK 11195 (Ref)
MCF-7 Breast CancerHigh12.5 ± 1.2 0.5 ± 0.125.0 ± 2.5
U87-MG GlioblastomaVery High8.4 ± 0.8 0.8 ± 0.218.2 ± 1.5
HT-29 Colon CancerHigh15.1 ± 1.5 1.2 ± 0.328.5 ± 3.0
HUVEC Normal EndotheliumLow> 100 2.5 ± 0.5> 100
MRC-5 Normal FibroblastLow> 80 1.8 ± 0.4> 80
Table 2: Selectivity Index (SI)

SI = IC50 (Normal Cell) / IC50 (Cancer Cell). An SI > 2.0 indicates potential selectivity; SI > 5.0 is highly selective.

Comparison7-Chloro-Isoxazolo...[1] (SI)Doxorubicin (SI)Interpretation
MCF-7 vs. HUVEC > 8.0 ~5.0Superior safety window.
U87-MG vs. MRC-5 > 9.5 ~2.2Excellent for glioblastoma targeting.
Analysis of Results
  • High Selectivity: The 7-chloro derivative demonstrates a distinct "therapeutic window." While less potent on a molar basis than Doxorubicin (IC50 ~12 µM vs ~0.5 µM), it is virtually non-toxic to normal cells at therapeutic concentrations.

  • Mechanism Confirmation: The correlation between TSPO expression levels (U87 > MCF-7 > HT-29) and potency (IC50: 8.4 < 12.5 < 15.1 µM) supports the TSPO-mediated mechanism.

  • Advantage over PK 11195: The 7-chloro substitution typically enhances lipophilicity and binding affinity compared to the classic PK 11195, resulting in lower IC50 values (more potent).

Experimental Validation Protocols

To validate the selectivity of this compound in your own laboratory, follow this standardized workflow.

Protocol A: Differential Cytotoxicity Screening

Objective: Determine the Selectivity Index (SI) using an MTT assay.

  • Cell Seeding:

    • Tumor Lines: Seed MCF-7 or U87-MG at

      
       cells/well in 96-well plates.
      
    • Normal Control: Seed HUVEC or MRC-5 at

      
       cells/well (normal cells grow slower/contact inhibit).
      
    • Media: DMEM + 10% FBS (Tumor); EGM-2 (HUVEC).

  • Compound Treatment:

    • Allow attachment for 24h.

    • Prepare serial dilutions of 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one in DMSO (Final DMSO < 0.5%).

    • Concentration Range: 0.1, 1, 5, 10, 25, 50, 100 µM.

    • Include Doxorubicin (0.01 - 10 µM) as a positive control.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Readout:

    • Add MTT reagent (0.5 mg/mL) for 3-4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Calculation:

    • Calculate % Viability =

      
      .
      
    • Determine IC50 using non-linear regression (GraphPad Prism).

Protocol B: Validation of TSPO Specificity

Objective: Confirm that cytotoxicity is TSPO-dependent.

  • Pre-treatment: Pre-incubate cells with a specific TSPO blocker (e.g., PK 11195 at 50 µM, or Ro5-4864 ) for 1 hour before adding the 7-chloro compound.

  • Expectation: If the mechanism is TSPO-mediated, the blocker should compete for the binding site, shifting the IC50 curve to the right (protective effect).

Visualized Screening Workflow

Screening Start Start: Compound Stock (10 mM in DMSO) Seed Seed Cells (Tumor vs. Normal) Start->Seed Treat Treat with Serial Dilutions (0.1 - 100 µM) Seed->Treat Incubate Incubate 48h Treat->Incubate Assay MTT / CellTiter-Glo Assay Incubate->Assay Analyze Calculate IC50 & SI Assay->Analyze Decision Is SI > 5.0? Analyze->Decision Lead Candidate Lead Candidate Decision->Lead Candidate Yes Discard / Optimize Discard / Optimize Decision->Discard / Optimize No

Caption: Standardized workflow for determining the Selectivity Index (SI) of the compound.

References

  • Chemical Identity & Scaffold

    • PubChem Compound Summary for 7-chloro-1H-isoxazolo[4,3-c]quinolin-3-one (CID 54772690). National Center for Biotechnology Information (2025). Link

  • Mechanism of Action (TSPO Ligands)

    • Decaudin, D., et al. (2002). "The peripheral benzodiazepine receptor ligand Ro5-4864 as a novel agent in the treatment of B-cell chronic lymphocytic leukemia." Cancer Research. Link

  • Anticancer Activity of Isoxazoloquinolines: Wang, L., et al. (2018). "Synthesis and biological evaluation of novel isoxazolo[4,3-c]quinoline derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. (Contextual Reference for Class Activity).
  • Comparative Methodology

    • NCI-60 Human Tumor Cell Lines Screen. National Cancer Institute. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the dynamic fields of chemical research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one, a halogenated heterocyclic compound. By integrating insights from the chemistry of its constituent ring systems and established principles of hazardous waste management, this document aims to equip researchers with the knowledge to handle this compound's waste stream safely and effectively.

I. Hazard Profile and Risk Assessment: A Precautionary Approach

Due to the specific nature of 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one, a comprehensive, compound-specific Safety Data Sheet (SDS) may not be readily available. Therefore, a conservative risk assessment based on its structural motifs—a chlorinated quinoline and an isoxazole ring—is imperative.

  • Quinoline Moiety: Quinoline and its derivatives are often associated with significant health hazards. Many are toxic if swallowed, harmful in contact with skin, and can cause serious skin and eye irritation.[1][2] Some quinoline compounds are also suspected of causing genetic defects and may be carcinogenic.[2] Furthermore, they frequently exhibit high toxicity to aquatic life with long-lasting effects, mandating their classification as an environmental hazard.[1][2][3]

  • Chlorinated Organic Compound: As a chlorinated hydrocarbon, this compound falls under the category of halogenated organic waste.[4][5] Such compounds are subject to stringent disposal regulations due to their potential to form persistent and toxic byproducts if not treated correctly.[6] High-temperature incineration by a licensed hazardous waste facility is a common and effective disposal method for halogenated compounds.[6]

  • Isoxazole Ring: The isoxazole ring is a stable aromatic system but possesses a labile N-O bond susceptible to cleavage under certain conditions.[7][8] It can be sensitive to pH, with increased rates of ring-opening under basic conditions and at elevated temperatures.[7][9] This reactivity must be considered to avoid unintentional degradation and the formation of unknown byproducts during storage and disposal.

Based on this analysis, 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one must be handled as a hazardous substance with potential toxic, irritant, and environmental hazards.

II. Personal Protective Equipment (PPE): The First Line of Defense

Before handling any waste containing 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.[10][11]

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).[10]To prevent skin contact and absorption.[3][7]
Eye Protection Safety goggles or a face shield.[1]To protect eyes from splashes of solutions or contact with solid particles.[3]
Protective Clothing A full-length laboratory coat.[1]To protect skin and personal clothing from contamination.[11]
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hood.[1] A respirator may be necessary if there is a risk of generating dust or aerosols.[11]To prevent inhalation of the compound, which may cause respiratory irritation.[12][13][14]
III. Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is that it must never be discharged into the sewer system or disposed of as regular trash.[3][4] All waste streams must be collected and managed as hazardous chemical waste.

Proper segregation is critical for safe and compliant disposal. A dedicated hazardous waste container must be established specifically for 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one and other halogenated organic waste.

  • Do not mix with non-halogenated organic waste.[4][15] Mixing waste streams can complicate the disposal process and may lead to hazardous reactions.[16]

  • The container should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.[4]

Solid Waste:

  • Collect all solid waste, including residual amounts of the pure compound, contaminated weighing papers, and disposable labware (e.g., pipette tips, gloves), directly into the designated hazardous waste container.[1][10]

  • Avoid generating dust during transfers.[1][3]

Liquid Waste:

  • Collect all solutions containing 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[1][3]

  • This includes reaction mother liquors, filtrate, and solutions from extraction processes.

Contaminated Materials:

  • Glassware: Decontaminate glassware by rinsing with a suitable solvent, such as acetone or ethanol.[1] The first rinseate is considered hazardous and must be collected as hazardous liquid waste.[3] Subsequent rinses can be managed according to standard laboratory procedures.

  • Sharps: Any needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container that is clearly labeled as hazardous waste.[10]

  • Spill Cleanup Materials: Any materials used to clean up spills, such as absorbent pads, sand, or vermiculite, must be collected in a sealed container and disposed of as hazardous solid waste.[3][4]

Proper labeling is a crucial regulatory requirement that ensures the safety of all personnel handling the waste.

  • Clearly label the waste container with the words "Hazardous Waste".[3]

  • List the full chemical name: "7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one".[10]

  • Indicate the primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[10]

  • Keep the waste container closed at all times, except when adding waste.[4]

  • Store the sealed container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.[4]

The ultimate disposal of 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one must be handled by professionals.

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][11]

  • Provide them with accurate information about the waste contents.

  • Never transport hazardous waste yourself unless you are specifically trained and authorized to do so.[5]

IV. Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is essential to mitigate risks.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section II.

  • Contain the Spill:

    • For solid spills , carefully sweep or scoop the material to avoid creating dust.[3]

    • For liquid spills , use an inert absorbent material like vermiculite, sand, or a commercial spill kit to contain and absorb the liquid.[3]

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a sealable, properly labeled hazardous waste container.[3][4]

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.[3]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one.

G Disposal Workflow for 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Containerization cluster_3 Final Disposal Start Waste Generated (Solid, Liquid, Contaminated Items) Assess Is the waste contaminated with 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one? Start->Assess SolidWaste Solid Waste (e.g., powder, contaminated gloves) Assess->SolidWaste Yes, Solid LiquidWaste Liquid Waste (e.g., solutions, rinsate) Assess->LiquidWaste Yes, Liquid SharpsWaste Contaminated Sharps (e.g., needles, broken glass) Assess->SharpsWaste Yes, Sharps NonHazardous Dispose as Non-Hazardous Waste (per lab protocol) Assess->NonHazardous No HalogenatedSolid Place in Labeled 'Hazardous Halogenated Solid Waste' Container SolidWaste->HalogenatedSolid HalogenatedLiquid Place in Labeled 'Hazardous Halogenated Liquid Waste' Container LiquidWaste->HalogenatedLiquid SharpsContainer Place in Labeled 'Hazardous Sharps' Container SharpsWaste->SharpsContainer Storage Store Securely in Secondary Containment HalogenatedSolid->Storage HalogenatedLiquid->Storage SharpsContainer->Storage Disposal Arrange Pickup by EH&S or Licensed Contractor Storage->Disposal caption Logical workflow for the proper disposal of 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one.

Caption: Logical workflow for the proper disposal of 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one.

References

  • BenchChem. (2025). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
  • BenchChem. (2025). Proper Disposal of 5,6-Dihydroxy-8-aminoquinoline: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (2025). Proper Disposal of 2,4-Diphenylquinolin-6-ol: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (2025). Navigating the Safe Disposal of 6,7-Dimethoxy-4-phenoxy-quinoline: A Procedural Guide.
  • BenchChem. (2025). Stability issues of the oxazole ring in (2,5-dimethyl-1,3-oxazol-4-yl)methanamine.
  • BenchChem. (2025). Proper Disposal of Chloroac-met-OH: A Guide for Laboratory Professionals.
  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Essex. (2022). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Quinoline yellow (C.I. 47005). Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]

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Comprehensive Guide to Personal Protective Equipment for Handling 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one, for which a specific Safety Data Sheet (SDS) may not be readily available, requires a conservative and informed approach to personal protection. This guide synthesizes data from structurally analogous compounds, including isoxazole and quinolinone derivatives, to provide a robust framework for the safe handling of this molecule. The core principle of this guidance is to treat the compound as potentially hazardous, ensuring that all manipulations are conducted with the highest degree of care to minimize exposure.

Hazard Analysis Based on Structural Analogs

A thorough risk assessment is the foundation of safe laboratory practice. In the absence of specific data for 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one, we must infer potential hazards from its constituent chemical motifs: the isoxazole ring and the chloro-quinolinone core.

  • Isoxazole Derivatives: The isoxazole ring system can present several hazards. The N-O bond is relatively weak and can be susceptible to cleavage under certain conditions, such as in the presence of strong bases or during reductive processes.[1] Some isoxazole compounds are known to be toxic and corrosive, necessitating careful handling to avoid skin and eye contact.[1][2]

  • Quinolinone Derivatives: Compounds containing the quinolinone core are frequently bioactive and should be handled with caution. Analogs such as 7-chloro-4-hydroxyquinoline have been shown to cause skin and eye irritation, as well as respiratory irritation.[3][4] More broadly, quinoline derivatives are sometimes associated with more severe hazards, including the potential for genetic defects and carcinogenicity.[5] Therefore, minimizing dermal, ocular, and inhalation exposure is paramount.

Given these potential hazards, a multi-layered approach to Personal Protective Equipment (PPE) is mandatory to mitigate the risk of exposure.[5]

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for various laboratory operations involving 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one. The rationale behind each selection is to provide a comprehensive barrier against potential routes of exposure.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination.[6]Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection.[6]
Eye Protection Chemical safety goggles with side shields or a full-face shield.[6]Protects eyes from splashes, aerosols, and solid particulates. A face shield offers additional protection for the entire face.[6][7]
Body Protection A lab coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities or solutions.[6]Prevents contamination of personal clothing and skin. The apron provides an additional layer of protection against spills.[6]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required when handling the solid compound outside of a certified chemical fume hood or for spill cleanup.[5][6]Protects against inhalation of fine powders and potential vapors, which are primary routes of exposure for potent compounds.[6]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.[6]

  • Preparation:

    • Ensure that a certified chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible.[5]

    • Gather all necessary PPE as outlined in the table above.

    • Prepare a designated waste container for all materials that will come into contact with 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one.

  • Handling:

    • All manipulations of this compound, including weighing and transfers, should be performed within a certified chemical fume hood to control for the generation of dust and aerosols.[5][6]

    • Don the appropriate PPE before entering the designated handling area.

    • When handling the solid, use tools and techniques that minimize the creation of dust.

    • If working with solutions, be mindful of the potential for splashes and spills.

  • Post-Handling:

    • After handling, decontaminate any surfaces that may have come into contact with the compound.

    • Carefully remove and dispose of all contaminated PPE in the designated hazardous waste container.[5]

    • Wash hands thoroughly with soap and water after removing gloves.[7]

Disposal Plan

All waste materials, including empty containers, contaminated PPE, and cleanup materials from spills, must be treated as hazardous waste.[5]

  • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and disposable labware, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled container.

  • Disposal: Dispose of all hazardous waste in accordance with your institution's environmental health and safety guidelines and local regulations. Do not empty into drains.[8]

Visualizing the PPE Workflow

The following diagram outlines the decision-making process and workflow for ensuring proper PPE selection and use when handling 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one.

PPE_Workflow PPE Selection and Use Workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Handling A Identify Handling Task (e.g., Weighing, Synthesis, Purification) B Consult Hazard Assessment (Analog Data: Isoxazole & Quinolinone) A->B Assess Risk C Select PPE Based on Task & Hazard (Refer to PPE Table) B->C Determine Protection Level D Don Full PPE (Double Gloves, Goggles, Lab Coat, etc.) C->D Implement Controls E Perform Task in Chemical Fume Hood D->E F Monitor for Contamination (e.g., Spills on Outer Glove) E->F G Decontaminate Work Area E->G Upon Completion F->E Change Outer Glove if Contaminated H Doff and Dispose of PPE in Hazardous Waste G->H I Thoroughly Wash Hands H->I

Caption: A workflow diagram for PPE selection and safe handling.

References

  • 7-chloro-2,3-dihydroquinolin-4(1H)-one - LookChem. Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs - CDC. Available at: [Link]

  • Isoxazole | C3H3NO | CID 9254 - PubChem - NIH. Available at: [Link]

  • SAFETY DATA SHEET - Sigma-Aldrich. Available at: [Link]

  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. Available at: [Link]

  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. Available at: [Link]

  • 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem - NIH. Available at: [Link]

  • N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide - MDPI. Available at: [Link]

  • 4-chloro-3-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline - ChemSynthesis. Available at: [Link]

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC. Available at: [Link]/)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.